molecular formula C15H22O2 B156050 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS No. 1620-98-0

3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Cat. No.: B156050
CAS No.: 1620-98-0
M. Wt: 234.33 g/mol
InChI Key: DOZRDZLFLOODMB-UHFFFAOYSA-N
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Description

3,5-di-tert-Butyl-4-hydroxybenzaldehyde is a hydroxybenzaldehyde.
This compound has been reported in Nicotiana tabacum with data available.
structure in first source

Properties

IUPAC Name

3,5-ditert-butyl-4-hydroxybenzaldehyde
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InChI

InChI=1S/C15H22O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-9,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZRDZLFLOODMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7057658
Record name 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
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Molecular Weight

234.33 g/mol
Source PubChem
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CAS No.

1620-98-0
Record name 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
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Record name 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
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Record name 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
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Record name 3,5-di-tert-butyl-4-hydroxybenzaldehyde
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Record name 3,5-DI-TERT-BUTYL-4-HYDROXYBENZALDEHYDE
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Record name 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various organic materials and pharmacologically active compounds. This document details its physicochemical characteristics, spectroscopic data, and relevant experimental protocols. Furthermore, it explores its role as a precursor to compounds with significant anti-inflammatory activity, illustrating the pertinent biological signaling pathways.

Physicochemical Properties

This compound is a sterically hindered phenolic aldehyde. Its chemical structure, characterized by the presence of bulky tert-butyl groups ortho to the hydroxyl group, imparts significant antioxidant properties and influences its reactivity. The aldehyde functional group serves as a versatile handle for further chemical modifications.

Table 1: Quantitative Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₁₅H₂₂O₂[1]
Molecular Weight 234.33 g/mol [1]
Appearance Light yellow to yellow-beige crystalline powder[2][3]
Melting Point 189-191 °C[4]
Boiling Point 336.66 °C (rough estimate)[4]
Solubility Soluble in hot methanol (B129727) and ethanol (B145695) (50 mg/mL)[2][5][6]
Density 1.0031 g/cm³ (rough estimate)[4]
Flash Point 121.6 ± 18.5 °C[4]
XLogP3 4.4[1][4]

Spectroscopic Data

The structural features of this compound have been extensively characterized using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data Points
¹H NMR Chemical shifts (δ) are observed for the aldehydic proton, aromatic protons, and the protons of the tert-butyl groups.
¹³C NMR Resonances corresponding to the carbonyl carbon, aromatic carbons, and carbons of the tert-butyl groups are identified.
Infrared (IR) Spectroscopy Characteristic absorption bands are observed for the hydroxyl (O-H), carbonyl (C=O), and C-H stretching vibrations.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ is observed, along with characteristic fragmentation patterns.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the Duff reaction or a modified version, which involves the formylation of 2,6-di-tert-butylphenol.

Experimental Protocol: Synthesis via Formylation of 2,6-di-tert-butylphenol

  • Reaction Setup: A reaction flask equipped with a mechanical stirrer, thermometer, and condenser is charged with glacial acetic acid and water.

  • Addition of Reagents: To the stirred solution, add ammonium (B1175870) acetate, paraformaldehyde, and 2,6-di-tert-butylphenol.

  • Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by vacuum filtration. The crude product is washed with water and can be further purified by recrystallization from a suitable solvent such as ethanol or toluene (B28343) to yield light yellow crystals.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2,6-di-tert-butylphenol 2,6-di-tert-butylphenol Reflux Reflux 2,6-di-tert-butylphenol->Reflux Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reflux Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reflux Acetic Acid/Water Acetic Acid/Water Acetic Acid/Water->Reflux Cooling & Precipitation Cooling & Precipitation Reflux->Cooling & Precipitation Reaction Completion Filtration Filtration Cooling & Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Crude Product This compound This compound Recrystallization->this compound Purified Product

Caption: A general workflow for the synthesis of this compound.

Physicochemical Characterization

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small amount of the dried, powdered sample is packed into a capillary tube, which is then placed in the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.[7][8][9][10][11]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12][13][14] The solution should be free of solid particles.[12][14]

  • Instrumentation: Spectra are recorded on an NMR spectrometer (e.g., 300 or 400 MHz).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a KBr pellet is typically prepared. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a transparent disk.[15][16] Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[15]

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.[1][17][18][19]

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Biological Significance: Anti-inflammatory Activity

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise as anti-inflammatory agents. These compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).

The antioxidant properties conferred by the sterically hindered phenolic group are believed to play a crucial role in the anti-inflammatory mechanism. Phenolic antioxidants can act as radical scavengers through hydrogen atom transfer or single electron transfer mechanisms, thereby mitigating oxidative stress which is a key component of inflammation.[2][3][5][6][20]

Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), can trigger signaling cascades that lead to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These transcription factors then upregulate the expression of pro-inflammatory genes, including those for TNF-α and IL-1β. Derivatives of this compound can interfere with these pathways, leading to a reduction in the production of these inflammatory mediators.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_transcription Nuclear Transcription cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_active Active NF-κB NF-κB->NF-κB_active translocates to nucleus MAPK_Pathway->NF-κB_active Pro-inflammatory Cytokines TNF-α, IL-1β NF-κB_active->Pro-inflammatory Cytokines induces gene expression Derivative 3,5-Di-tert-butyl-4-hydroxy- benzaldehyde Derivative Derivative->IKK Inhibition Derivative->MAPK_Pathway Inhibition

Caption: A simplified diagram of the anti-inflammatory signaling pathway modulated by derivatives of this compound.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable compound with well-defined chemical properties. Its utility as a synthetic intermediate, particularly for the development of novel anti-inflammatory agents, makes it a compound of significant interest to the research and drug development communities. The experimental protocols and pathway information provided in this guide serve as a foundational resource for professionals working with this versatile molecule.

References

A Comprehensive Technical Guide to 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a sterically hindered phenolic aldehyde, is a valuable building block in organic synthesis. Its unique structural features, characterized by the presence of two bulky tert-butyl groups flanking a hydroxyl group and a formyl group on a benzene (B151609) ring, impart significant antioxidant properties and make it a key intermediate in the synthesis of various pharmaceuticals and industrial chemicals. This technical guide provides a detailed overview of its physical and chemical properties, spectroscopic data, and common synthetic methodologies.

Physicochemical Properties

This compound is typically a light yellow or white to off-white crystalline powder.[1][2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Physical Appearance Light yellow or white to off-white crystalline powder[1][2]
Molecular Formula C₁₅H₂₂O₂[3]
Molecular Weight 234.33 g/mol [3]
Melting Point 185-193 °C[3]
Boiling Point ~336.7 °C (estimated)[3]
Solubility Soluble in hot methanol (B129727) and other organic solvents such as ethanol (B145695), ethers, and chloroform.[2]
CAS Number 1620-98-0[3]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic proton, the aldehydic proton, the hydroxyl proton, and the protons of the tert-butyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks corresponding to the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl groups.

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and C-H bonds, confirming the presence of the key functional groups.

Mass Spectrometry

Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Duff reaction, which involves the formylation of a phenol.[4]

Experimental Protocol: Duff Reaction

This protocol outlines the synthesis of this compound from 2,6-di-tert-butylphenol (B90309).

Materials:

  • 2,6-di-tert-butylphenol

  • Hexamethylenetetramine

  • Glacial acetic acid

  • Water

  • Hydrochloric acid (concentrated)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter flask

  • Crystallizing dish

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-di-tert-butylphenol in glacial acetic acid.

  • Add hexamethylenetetramine to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Hydrolyze the intermediate by adding a mixture of water and concentrated hydrochloric acid.

  • Heat the mixture again under reflux for a short period.

  • Cool the reaction mixture, which should result in the precipitation of the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol or toluene) to obtain pure this compound as a crystalline solid.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 2,6-Di-tert-butylphenol 2,6-Di-tert-butylphenol Reflux Reflux 2,6-Di-tert-butylphenol->Reflux Hexamethylenetetramine Hexamethylenetetramine Hexamethylenetetramine->Reflux Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reflux Hydrolysis (HCl/H2O) Hydrolysis (HCl/H2O) Reflux->Hydrolysis (HCl/H2O) Crystallization Crystallization Hydrolysis (HCl/H2O)->Crystallization This compound This compound Crystallization->this compound

Caption: Synthesis of this compound via Duff Reaction.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of a wide range of compounds with significant biological and industrial applications. Its derivatives have been explored for their potential as:

  • Antioxidants: The sterically hindered phenolic hydroxyl group is a key feature for radical scavenging activity.

  • Anti-inflammatory agents: Certain derivatives have shown potent anti-inflammatory properties.

  • Ligands for metal complexes: The molecule can act as a ligand in the formation of coordination compounds with various metals.

  • Building blocks for macrocyclic compounds: It is used in the synthesis of calixarenes and other macrocycles with specific host-guest properties.

Logical Relationship of Applications

G cluster_properties Core Properties cluster_applications Applications This compound This compound Steric Hindrance Steric Hindrance This compound->Steric Hindrance Phenolic Hydroxyl Phenolic Hydroxyl This compound->Phenolic Hydroxyl Aldehyde Functionality Aldehyde Functionality This compound->Aldehyde Functionality Antioxidants Antioxidants Phenolic Hydroxyl->Antioxidants Anti-inflammatory Agents Anti-inflammatory Agents Aldehyde Functionality->Anti-inflammatory Agents Metal Complex Ligands Metal Complex Ligands Aldehyde Functionality->Metal Complex Ligands Macrocycle Synthesis Macrocycle Synthesis Aldehyde Functionality->Macrocycle Synthesis

Caption: Relationship between the core properties and applications.

References

3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A Technical Safety and Hazard Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (CAS No. 1620-98-0). The information is intended to inform researchers, scientists, and drug development professionals on the proper handling, storage, and potential risks of this compound.

Chemical Identification and Properties

PropertyValue
Chemical Name This compound
Synonyms BHT aldehyde, 4-Formyl-2,6-di-tert-butylphenol
CAS Number 1620-98-0
Molecular Formula C₁₅H₂₂O₂
Molecular Weight 234.33 g/mol
Appearance Light yellow to yellow-beige crystalline powder
Solubility Soluble in hot methanol (B129727) and ethanol.[1]

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3]

Pictogram:

alt text

Signal Word: Warning[2][3][4]

Hazard Statements:

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

CategoryPrecautionary Statement CodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
P264Wash face, hands and any exposed skin thoroughly after handling.[3][4]
P271Use only outdoors or in a well-ventilated area.[3][4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[4][5]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P312Call a POISON CENTER or doctor if you feel unwell.[5]
P332 + P313If skin irritation occurs: Get medical advice/attention.[6]
P337 + P313If eye irritation persists: Get medical advice/attention.[6]
P362 + P364Take off contaminated clothing and wash it before reuse.[5]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[4][5]
P405Store locked up.[6]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[4][5]

Toxicological Data

Toxicity EndpointResult
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[2][3][4]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[2][3][4]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[3][4]
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Experimental Protocols for Hazard Assessment

The irritant nature of this compound on the skin and eyes is a key safety concern. The following sections detail the standardized methodologies used to assess these hazards, based on OECD Test Guidelines.

Skin Irritation Testing (based on OECD Test Guideline 439: In Vitro Skin Irritation)

This in vitro method utilizes a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical.

Methodology:

  • Tissue Preparation: Commercially available RhE models are equilibrated in a 6-well plate containing culture medium.

  • Test Substance Application: A defined amount of this compound (typically as a solid or dissolved in a suitable solvent) is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissues are exposed to the test substance for a specific duration (e.g., 60 minutes). Following exposure, the tissues are rinsed to remove the substance and then incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a blue formazan (B1609692) product, which is then extracted and quantified spectrophotometrically.

  • Data Interpretation: The viability of the treated tissues is expressed as a percentage of the viability of negative control tissues. A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.

experimental_workflow_skin_irritation start Start: RhE Tissue Equilibration apply Apply 3,5-Di-tert-butyl-4- hydroxybenzaldehyde start->apply expose Exposure Period (e.g., 60 min) apply->expose rinse Rinse Tissue expose->rinse incubate Post-Exposure Incubation (e.g., 42 hours) rinse->incubate mtt MTT Assay incubate->mtt measure Measure Absorbance mtt->measure calculate Calculate % Viability measure->calculate classify Classification calculate->classify irritant Irritant (≤ 50%) classify->irritant Viability ≤ 50% non_irritant Non-Irritant (> 50%) classify->non_irritant Viability > 50%

Experimental workflow for in vitro skin irritation testing.

Eye Irritation Testing (based on OECD Test Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test is typically conducted in albino rabbits to assess the potential of a substance to cause eye irritation or damage.

Methodology:

  • Animal Selection and Preparation: Healthy, young adult albino rabbits are selected and acclimated to the laboratory conditions. Both eyes of each animal are examined to ensure they are free from defects.

  • Test Substance Instillation: A single dose of this compound (typically 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations include the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).

  • Scoring: The severity of the ocular lesions is scored according to a standardized grading system.

  • Data Interpretation: The classification of the substance's irritancy is based on the severity and reversibility of the observed ocular lesions.

experimental_workflow_eye_irritation start Start: Select Healthy Albino Rabbits instill Instill 3,5-Di-tert-butyl-4- hydroxybenzaldehyde in one eye start->instill observe Observe Ocular Reactions (1, 24, 48, 72 hrs) instill->observe score Score Lesions (Cornea, Iris, Conjunctiva) observe->score classify Classification score->classify irritant Irritant/Corrosive classify->irritant Significant Lesions non_irritant Non-Irritant classify->non_irritant No Significant Lesions mechanism_of_toxicity cluster_skin Skin Layers compound 3,5-Di-tert-butyl-4- hydroxybenzaldehyde (Topical Exposure) phenolic Phenolic Group compound->phenolic aldehyde Aldehyde Group compound->aldehyde ros Generation of Reactive Oxygen Species (ROS) phenolic->ros protein_reaction Reaction with Proteins and other Macromolecules aldehyde->protein_reaction depletion Depletion of Antioxidants (e.g., Glutathione) ros->depletion damage Cellular Damage (Lipid Peroxidation, Protein Damage) ros->damage inflammation Release of Pro-inflammatory Mediators damage->inflammation irritation Skin Irritation (Redness, Swelling, etc.) inflammation->irritation dysfunction Cellular Dysfunction protein_reaction->dysfunction dysfunction->irritation

References

A Technical Guide to the 13C NMR Spectrum of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental procedures, and a structural representation.

Spectroscopic Data

The 13C NMR spectrum of this compound provides insights into the carbon framework of the molecule. Due to the molecule's symmetry, several carbon atoms are chemically equivalent, resulting in fewer signals than the total number of carbons.[1] The chemical shifts are influenced by factors such as hybridization and the electronic effects of neighboring functional groups.[2][3]

Table 1: 13C NMR Chemical Shift Data for this compound

Carbon Atom AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in DMSO-d₆ (ppm)Notes
C=O (Aldehyde)191.6191.1The aldehydic carbon is significantly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization.
C-OH (Phenolic)158.5159.2This quaternary carbon is attached to the hydroxyl group.
C-C(CH₃)₃ (tert-Butyl substituted)141.2140.8These two equivalent quaternary carbons are attached to the tert-butyl groups.
C-CHO129.8130.5The quaternary carbon to which the aldehyde group is attached.
CH (Aromatic)128.8129.5These two equivalent aromatic carbons are ortho to the aldehyde group.
C(CH₃)₃ (tert-Butyl quaternary)35.435.8The two equivalent quaternary carbons of the tert-butyl groups.
C(CH₃)₃ (tert-Butyl methyl)31.130.7The six equivalent methyl carbons of the two tert-butyl groups.

Note: Data is compiled from spectra recorded at 100 MHz.[4] Assignments are based on established chemical shift principles for substituted aromatic compounds.

Experimental Protocol

The following protocol outlines a standard procedure for acquiring the 13C NMR spectrum of this compound.

2.1 Sample Preparation

  • Approximately 20-30 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • A small amount of Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

2.2 NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A standard NMR spectrometer with a proton frequency of 400 MHz (corresponding to a 13C frequency of 100 MHz) is utilized.[4]

  • Experiment Type: A standard proton-decoupled 13C NMR experiment is performed. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is set to ensure all carbon signals, particularly the downfield carbonyl carbon, are observed.

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for adequate relaxation of the carbon nuclei, especially the quaternary carbons.

    • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 to 4096) is accumulated to achieve a satisfactory signal-to-noise ratio.[2]

    • Temperature: The experiment is conducted at a constant temperature, typically 298 K (25 °C).

2.3 Data Processing

  • The accumulated Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.

  • Phase correction (zero- and first-order) is applied to obtain a pure absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the internal TMS standard (0.00 ppm).

  • Peak picking is performed to identify the chemical shifts of all signals.

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the carbon numbering used for the NMR signal assignments.

Caption: Molecular structure of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a derivative of 2,6-di-tert-butylphenol (B90309), is a sterically hindered phenolic aldehyde of significant interest in medicinal chemistry and materials science. Its structural motif is found in various antioxidants, and it serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and stabilizers. The introduction of a formyl group onto the 2,6-di-tert-butylphenol backbone provides a reactive handle for further chemical modifications. This document provides detailed protocols for the synthesis of this compound from 2,6-di-tert-butylphenol via the Duff reaction, a well-established method for the formylation of phenols.

Reaction Overview: The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[1][2][3] For phenols with bulky ortho substituents, such as 2,6-di-tert-butylphenol, the formylation occurs at the para position due to steric hindrance. The reaction proceeds through the formation of an electrophilic iminium ion from protonated HMTA, which then attacks the electron-rich aromatic ring of the phenoxide. Subsequent hydrolysis of the resulting benzylamine (B48309) intermediate yields the desired aldehyde.[3] An alternative approach involves the in-situ formation of the reactive species from formaldehyde (B43269) and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297).[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2,6-di-tert-butylphenol, including the physicochemical properties of the starting material and product, as well as typical reaction parameters and outcomes.

Parameter2,6-Di-tert-butylphenol (Starting Material)This compound (Product)
Molecular Formula C₁₄H₂₂OC₁₅H₂₂O₂
Molecular Weight 206.33 g/mol 234.33 g/mol [1]
Appearance White to off-white crystalline solidCrystalline solid
Melting Point 37-39 °C184-193 °C[4][5]
¹H NMR (CDCl₃, δ ppm) ~7.08 (t, 1H), ~6.85 (d, 2H), ~4.8 (s, 1H, OH), ~1.45 (s, 18H)~9.8 (s, 1H, CHO), ~7.7 (s, 2H, Ar-H), ~5.8 (s, 1H, OH), ~1.4 (s, 18H, t-Bu)
¹³C NMR (CDCl₃, δ ppm) ~152.7, ~135.8, ~123.1, ~118.0, ~34.4, ~30.3~192.0, ~159.0, ~139.5, ~129.5, ~128.0, ~34.5, ~30.0
IR (KBr, cm⁻¹) ~3640 (O-H), ~2960 (C-H), ~1430, ~1230~3400 (O-H), ~2950 (C-H), ~1670 (C=O), ~1580, ~1240
Reaction Yield -67.5%[4]

Experimental Protocols

This section details the laboratory procedure for the synthesis of this compound from 2,6-di-tert-butylphenol using a modified Duff reaction with paraformaldehyde and ammonium acetate.

Materials and Equipment:

  • 2,6-Di-tert-butylphenol (0.1 mole, 20.6 g)

  • Ammonium acetate (0.8 mole, 61.7 g)

  • Paraformaldehyde (0.4 mole equivalent of formaldehyde, 12 g)

  • Glacial acetic acid (166 ml)

  • Water (34 ml)

  • 500 ml reaction flask

  • Mechanical stirrer

  • Heating mantle

  • Thermometer

  • Water-cooled condenser

  • Vacuum filter apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 ml reaction flask equipped with a mechanical stirrer, heating mantle, thermometer, and a water-cooled condenser, charge 166 ml of glacial acetic acid and 34 ml of water.[4]

  • Addition of Reagents: To the stirred solution, add 61.7 g (0.8 mole) of ammonium acetate, 12 g (0.4 mole equivalent) of paraformaldehyde, and 20.6 g (0.1 mole) of 2,6-di-tert-butylphenol.[4]

  • Reaction: Heat the mixture to reflux, maintaining a temperature of approximately 111-112 °C, for 6 hours.[4]

  • Work-up and Isolation: After the reaction is complete, cool the mixture. The product will precipitate out of the solution.

  • Purification: Pour the cooled mixture through a vacuum filter to collect the crystalline product. Wash the product cake thoroughly with water.[5]

  • Drying and Characterization: Dry the collected solid to obtain crystalline this compound. A typical yield is around 15.8 g (67.5%).[4] The product can be further purified by recrystallization if necessary. Characterize the final product by melting point determination and spectroscopic methods (NMR, IR).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_material 2,6-Di-tert-butylphenol reaction_step Reflux at 111-112 °C for 6 hours start_material->reaction_step reagent1 Paraformaldehyde reagent1->reaction_step reagent2 Ammonium Acetate reagent2->reaction_step solvent Aqueous Acetic Acid solvent->reaction_step cooling Cooling & Precipitation reaction_step->cooling filtration Vacuum Filtration cooling->filtration washing Washing with Water filtration->washing drying Drying washing->drying final_product 3,5-Di-tert-butyl-4- hydroxybenzaldehyde drying->final_product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde via the Duff Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a sterically hindered phenolic aldehyde with significant applications as an antioxidant and synthetic intermediate. The synthesis is achieved through the Duff reaction, a formylation method suitable for electron-rich aromatic compounds. This guide outlines the reaction mechanism, compares various reported methodologies, and offers a step-by-step protocol for its successful implementation in a laboratory setting.

Introduction

This compound is a valuable compound used as a precursor for antioxidants, light stabilizers, and other specialty chemicals, particularly in the plastics and rubber industries[1]. Its aldehyde functionality allows for further chemical modifications, enabling the synthesis of more complex molecules. The Duff reaction provides a direct method for the formylation of phenols, utilizing hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium[2][3]. While generally known for modest yields, modifications to the Duff reaction have been developed to improve its efficiency for specific substrates, including hindered phenols[4][5]. For phenols with blocked ortho positions, such as 2,6-di-tert-butylphenol (B90309), formylation occurs at the para position[6].

Reaction Mechanism

The Duff reaction proceeds through a multi-step mechanism. Initially, the acidic medium protonates hexamine, which then acts as an electrophile. The electron-rich phenol (B47542) attacks the electrophilic carbon, leading to the formation of an aminomethylated intermediate. Subsequent intramolecular redox reactions and hydrolysis yield the final aldehyde product. The oxygen atom in the aldehyde group is ultimately derived from water during the hydrolysis step[6].

Duff_Reaction_Mechanism phenol 2,6-Di-tert-butylphenol aminomethylated Aminomethylated Intermediate phenol->aminomethylated Electrophilic Attack hexamine Hexamine (Hexamethylenetetramine) iminium Electrophilic Iminium Ion hexamine->iminium Protonation acid Acidic Medium (e.g., Acetic Acid, TFA) iminium->aminomethylated schiff_base Schiff Base Intermediate aminomethylated->schiff_base product 3,5-Di-tert-butyl-4- hydroxybenzaldehyde schiff_base->product Hydrolysis hydrolysis Hydrolysis

Caption: Generalized mechanism of the Duff reaction for the synthesis of this compound.

Comparative Data of Synthetic Protocols

Several variations of the Duff reaction have been reported for the synthesis of this compound. The choice of acid and reaction conditions significantly impacts the yield. The following table summarizes quantitative data from different methodologies.

Starting MaterialFormylating AgentAcid/SolventTemperature (°C)Time (h)Yield (%)Reference
2,6-Di-tert-butylphenolHexamethylenetetramineTrifluoroacetic AcidReflux (83-90)1260[4]
2,6-Di-tert-butylphenolHexamethylenetetramineAqueous Acetic Acid (≥80%)RefluxNot Specified"Excellent"[7]
2,6-Di-tert-butylphenolHexamethylenetetramine & Ammonium AcetateAqueous Acetic AcidReflux (111-112)6Not Specified[7]
2,4-Di-tert-butylphenolHexamethylenetetramineGlacial Acetic Acid130240-46[8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Protocol 1: Duff Reaction in Aqueous Acetic Acid

This protocol is adapted from a patented method demonstrating high yields[7].

Materials:

  • 2,6-Di-tert-butylphenol

  • Hexamethylenetetramine

  • Glacial Acetic Acid

  • Water

  • Hydrochloric Acid (optional, for workup)

  • Suitable organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,6-di-tert-butylphenol (1.0 molar equivalent) and hexamethylenetetramine (2.0-3.0 molar equivalents).

  • Solvent Addition: Add a solution of at least 80% aqueous acetic acid.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After completion of the reaction (typically several hours), cool the mixture to room temperature. Add water to hydrolyze the intermediate imine. Some protocols suggest the addition of aqueous acid, such as hydrochloric acid, and further heating to ensure complete hydrolysis[8].

  • Workup: Transfer the cooled reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.

  • Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform-pentane[4] or methanol[8]) to yield crystalline this compound.

Protocol 2: Duff Reaction using Trifluoroacetic Acid

This protocol is based on a method reported to give a 60% yield[4].

Materials:

  • 2,6-Di-tert-butylphenol

  • Hexamethylenetetramine

  • Trifluoroacetic Acid (TFA)

  • Ice-water

  • Sodium Carbonate

  • Diethyl ether

  • Chloroform

  • Pentane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware for workup and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-di-tert-butylphenol (1.0 molar equivalent) in trifluoroacetic acid.

  • Reagent Addition: Add hexamethylenetetramine (1.0 molar equivalent) to the solution.

  • Reflux: Heat the mixture to reflux (approximately 83-90 °C) for 12 hours.

  • Workup: After cooling, concentrate the reaction mixture. Add the residue to ice-water and stir for 15 minutes.

  • Neutralization and Extraction: Make the mixture basic with sodium carbonate and extract with diethyl ether.

  • Purification: Evaporate the ether to obtain a solid residue. Recrystallize the solid from a chloroform-pentane mixture to yield pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Duff reaction.

Duff_Workflow start Start reactants Combine 2,6-Di-tert-butylphenol, Hexamine, and Acid start->reactants reflux Heat to Reflux reactants->reflux hydrolysis Cool and Perform Hydrolysis (add water/aqueous acid) reflux->hydrolysis extraction Extract with Organic Solvent hydrolysis->extraction purification Wash, Dry, and Concentrate Organic Layer extraction->purification recrystallization Recrystallize Crude Product purification->recrystallization product Obtain Pure 3,5-Di-tert-butyl-4- hydroxybenzaldehyde recrystallization->product

Caption: General experimental workflow for the Duff reaction synthesis.

Troubleshooting

  • Low Yield: The Duff reaction is often associated with low yields. Ensure anhydrous conditions when using non-aqueous acids like TFA. The molar ratio of hexamine to the phenol can be optimized.

  • Incomplete Reaction: Monitor the reaction by TLC. If the starting material persists, extend the reflux time.

  • Purification Difficulties: The crude product may contain unreacted starting materials or byproducts. Column chromatography or multiple recrystallizations may be necessary to achieve high purity.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Trifluoroacetic acid is highly corrosive. Handle with extreme care.

  • Hexamethylenetetramine is a flammable solid.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde in polymer chemistry, focusing on its role as a primary antioxidant and a versatile building block for the synthesis of advanced polymer stabilizers. Detailed experimental protocols and comparative data are presented to guide researchers in utilizing this compound to enhance the stability and performance of polymeric materials.

Introduction: A Versatile Hindered Phenolic Antioxidant

This compound is a sterically hindered phenolic aldehyde that serves as a crucial intermediate in the synthesis of a variety of antioxidants and stabilizers for the polymer industry.[1] Its molecular structure, featuring bulky tert-butyl groups flanking a hydroxyl group on a benzene (B151609) ring, is key to its function as a highly effective radical scavenger.[2] This steric hindrance enhances its stability and allows it to effectively interrupt the auto-oxidation chain reactions that lead to polymer degradation.[2][3][4]

The presence of the aldehyde functional group provides a reactive site for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties, such as improved compatibility with specific polymer matrices and enhanced long-term stability.[1]

Applications in Polymer Stabilization

The primary application of this compound and its derivatives in polymer chemistry is to protect polymers from degradation caused by heat, oxygen, and UV radiation.[3] This degradation can manifest as discoloration, loss of mechanical strength, and changes in melt viscosity.[3]

Key Applications Include:

  • Primary Antioxidant: As a hindered phenol (B47542), it functions as a primary antioxidant by donating a hydrogen atom to peroxy radicals, thereby terminating the degradation chain reaction.[3][4] This is particularly effective in a wide range of polymers, including polyolefins (polypropylene and polyethylene), styrenic polymers, and elastomers.[1]

  • Precursor to Advanced Stabilizers: The aldehyde group allows for the synthesis of various derivatives, such as Schiff bases (polyazomethines) and esters, which can exhibit enhanced antioxidant activity and lower volatility.[5]

  • Synergistic Blends: It is often used in combination with secondary antioxidants, such as phosphites and thioesters, to achieve a synergistic effect. While the hindered phenol scavenges free radicals, the secondary antioxidant decomposes hydroperoxides, providing comprehensive protection to the polymer.[4]

Quantitative Performance Data

The effectiveness of antioxidants in polymers is commonly evaluated by measuring changes in physical and chemical properties after thermal aging. Key performance indicators include Oxidation Induction Time (OIT), Melt Flow Rate (MFR) or Melt Volume-Flow Rate (MVR), and the retention of mechanical properties.

Table 1: Oxidation Induction Time (OIT) of High-Density Polyethylene (HDPE) with Hindered Phenolic Antioxidants

Antioxidant SystemOIT (minutes) at 200°CReference
Unstabilized HDPE< 1[6]
HDPE + Irganox 1010¹89.73[6]
HDPE + Irganox 1330²97.25[6]
HDPE + Irganox 1024³< 89.73[6]
HDPE + Irganox 3114⁴< 89.73[6]

¹Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) ²1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene ³2',3-bis[[3-[3,5-di-tert-butyl-4-hydroxyphenyl]propionyl]]propionohydrazide ⁴Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate

Table 2: Melt Flow Rate (MFR) of Polypropylene (B1209903) (PP) after Multiple Extrusions with Hindered Phenolic/Phosphite (B83602) Antioxidant Blends

Antioxidant System (Phenol/Phosphite Ratio)MVR (g/10 min) after 5th ExtrusionYellowing Index (YI) after 5th ExtrusionOIT (°C)Reference
Unstabilized iPP~100~-10.8[7]
iPP + Irganox 1010/P-EPQ (6/4)19.8~-0.274.8[7]

Table 3: Mechanical Properties of Polypropylene (PP) Fibers with and without Antioxidant

MaterialTensile Strength (MPa)Reference
Pure PP549[8]
PP + Antioxidant Masterbatch¹450[8]

¹Combination of phenolic and phosphite antioxidants.

Experimental Protocols

Protocol for Incorporation of this compound into Polypropylene via Melt Mixing

Objective: To homogeneously disperse the antioxidant into a polypropylene matrix.

Materials and Equipment:

  • Polypropylene (PP) pellets

  • This compound

  • Twin-screw extruder

  • Pelletizer

  • Analytical balance

Procedure:

  • Pre-blending: Accurately weigh the desired amount of polypropylene pellets and this compound (typically 0.1-0.5 wt%). Dry-blend the components thoroughly in a container for 5-10 minutes to ensure a uniform mixture.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. For polypropylene, a typical profile ranges from 190°C to 220°C from the feeding zone to the die.[9]

    • Feed the pre-blended mixture into the extruder at a constant rate.

    • The molten polymer blend is extruded through the die to form strands.

  • Cooling and Pelletizing:

    • Pass the extruded strands through a water bath to cool and solidify them.

    • Feed the cooled strands into a pelletizer to produce uniform pellets of the stabilized polypropylene.

  • Drying: Dry the pellets in an oven at 80°C for at least 4 hours to remove any residual moisture before further processing or testing.

Protocol for Evaluating Antioxidant Performance

Objective: To assess the effectiveness of the incorporated antioxidant in preventing thermo-oxidative degradation.

A. Oxidation Induction Time (OIT) Measurement (ASTM D3895)

Equipment: Differential Scanning Calorimeter (DSC)

Procedure:

  • Place a small sample (5-10 mg) of the stabilized polymer into an aluminum DSC pan.

  • Heat the sample to 200°C under a nitrogen atmosphere.

  • Once the temperature has stabilized, switch the gas to oxygen at a constant flow rate.

  • Record the time until the onset of the exothermic oxidation peak. This time is the OIT. A longer OIT indicates better oxidative stability.[10]

B. Melt Flow Rate (MFR) Measurement (ASTM D1238)

Equipment: Melt Flow Indexer

Procedure:

  • Set the temperature of the melt flow indexer to 230°C for polypropylene.

  • Place a specified amount of the polymer pellets into the heated barrel.

  • Apply a standard weight (e.g., 2.16 kg for PP) to the piston.

  • After a specified pre-heating time, allow the molten polymer to extrude through a standard die for a set period.

  • Collect and weigh the extrudate. The MFR is expressed in grams per 10 minutes. An increase in MFR after aging indicates polymer chain scission and degradation.[11]

C. Mechanical Property Testing

Equipment: Universal Testing Machine

Procedure:

  • Prepare standardized test specimens (e.g., dumbbell-shaped for tensile testing) by injection molding or compression molding the stabilized polymer pellets.

  • Subject the specimens to accelerated aging in a forced-air oven at a specified temperature (e.g., 150°C) for various time intervals.

  • After each aging interval, perform tensile tests to measure properties such as tensile strength and elongation at break.

  • A smaller reduction in these properties compared to an unstabilized control indicates effective stabilization.[8]

Synthesis Protocol: Preparation of a Polyazomethine from this compound

Objective: To synthesize a polymer with potential antioxidant and thermal stabilizing properties.

Materials:

Procedure:

  • Dissolve equimolar amounts of this compound and melamine in DMSO.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a specified temperature and for a set duration to facilitate the condensation polymerization reaction.

  • The resulting polyazomethine can be isolated by precipitation in a non-solvent, followed by filtration and drying.

  • Characterize the polymer using techniques such as FTIR and NMR spectroscopy to confirm its structure.

Visualization of Mechanisms and Workflows

Antioxidant Mechanism of Hindered Phenols

AntioxidantMechanism cluster_stabilization Stabilization by Hindered Phenol Polymer (RH) Polymer (RH) Free Radical (R•) Free Radical (R•) Polymer (RH)->Free Radical (R•) Initiation (Heat, UV) Peroxy Radical (ROO•) Peroxy Radical (ROO•) Free Radical (R•)->Peroxy Radical (ROO•) + O2 Phenoxy Radical (ArO•) Phenoxy Radical (ArO•) Peroxy Radical (ROO•)->Phenoxy Radical (ArO•) Radical Trapping Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO•)->Hydroperoxide (ROOH) + RH Hindered Phenol (ArOH) Hindered Phenol (ArOH) Hindered Phenol (ArOH)->Phenoxy Radical (ArO•) H• donation Non-Radical Products Non-Radical Products Phenoxy Radical (ArO•)->Non-Radical Products Termination Hydroperoxide (ROOH)->Free Radical (R•) Degradation

Caption: Antioxidant mechanism of a hindered phenol in polymers.

Experimental Workflow for Evaluating Polymer Antioxidants

ExperimentalWorkflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Performance Analysis Polymer Resin Polymer Resin Melt Blending Melt Blending Polymer Resin->Melt Blending Antioxidant Antioxidant Antioxidant->Melt Blending Specimen Preparation Specimen Preparation Melt Blending->Specimen Preparation Thermal Aging Thermal Aging Specimen Preparation->Thermal Aging OIT (DSC) OIT (DSC) Thermal Aging->OIT (DSC) MFR MFR Thermal Aging->MFR Mechanical Testing Mechanical Testing Thermal Aging->Mechanical Testing FTIR Spectroscopy FTIR Spectroscopy Thermal Aging->FTIR Spectroscopy Data Analysis & Comparison Data Analysis & Comparison OIT (DSC)->Data Analysis & Comparison MFR->Data Analysis & Comparison Mechanical Testing->Data Analysis & Comparison FTIR Spectroscopy->Data Analysis & Comparison

Caption: Experimental workflow for evaluating polymer antioxidants.

References

Application Notes and Protocols: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde as an Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antioxidant properties of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a synthetic phenolic compound. Included are its applications, mechanisms of action, and detailed protocols for evaluating its antioxidant efficacy.

Introduction

This compound is a derivative of hydroxytoluene and shares structural similarities with the well-known synthetic antioxidant Butylated Hydroxytoluene (BHT).[1] It belongs to the class of hydroxybenzaldehydes, which are aromatic compounds containing both an aldehyde and a hydroxyl group on a benzene (B151609) ring.[2] This compound is utilized as a radical trapping agent in various commercial products, including foods, polymers, and cosmetics, to prevent oxidative degradation.[2] In scientific research, it serves as a key intermediate in the synthesis of novel antioxidant molecules, such as flavonoid analogues.[1]

The antioxidant activity of phenolic compounds like this compound is primarily attributed to the hydrogen-donating ability of the hydroxyl group attached to the aromatic ring. The presence of bulky tert-butyl groups at the ortho positions enhances the stability of the resulting phenoxyl radical, thereby increasing its antioxidant potency and preventing it from initiating further radical reactions.[1]

Applications in Antioxidant Research

  • Scavenging of Free Radicals: this compound and its derivatives are effective in neutralizing stable free radicals, a key aspect of their antioxidant function.[1]

  • Inhibition of Lipid Peroxidation: This compound can inhibit the oxidative degradation of lipids, a critical process in cellular damage and the deterioration of food products.[1]

  • Synthesis of Novel Antioxidants: It is a valuable precursor for the synthesis of more complex antioxidant molecules with potentially enhanced biological activities.[1][3]

  • Stabilizer in Commercial Products: Its ability to mitigate oxidative processes makes it a useful additive in polymers and cosmetics to extend shelf-life and maintain product integrity.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of this compound involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thus neutralizing the radical and terminating the oxidative chain reaction.

A plausible, though not yet directly demonstrated for this specific compound, cellular antioxidant mechanism involves the activation of the Keap1-Nrf2 signaling pathway . Many phenolic antioxidants are known to activate this pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Diagram of the Proposed Keap1-Nrf2 Signaling Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Antioxidant 3,5-Di-tert-butyl- 4-hydroxybenzaldehyde Antioxidant->Keap1_Nrf2 may induce dissociation ARE ARE Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes

Caption: Proposed Keap1-Nrf2 signaling pathway activation.

Quantitative Data

CompoundDPPH Radical Scavenging (% Inhibition at 100 µM)Lipid Peroxidation Inhibition (% at 100 µM)
Arylidene flavanone (B1672756) derivative70.8% (at 30 min)77.4%
Chalcone derivative61.1% (at 30 min)Not Reported
Flavanone derivative 129.3% (at 30 min)21.1%
Flavanone derivative 232.0% (at 30 min)59.3%

Data extracted from a study on flavonoid analogues of this compound.[1]

Experimental Protocols

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger.

Diagram of the DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution (e.g., 0.1 mM in methanol) Mix Mix DPPH solution with test compound or control DPPH_sol->Mix Test_cmpd Prepare test compound solutions (various concentrations) Test_cmpd->Mix Control Prepare positive control (e.g., Ascorbic acid, Trolox) Control->Mix Incubate Incubate in the dark (e.g., 30 minutes at room temperature) Mix->Incubate Measure_abs Measure absorbance at 517 nm Incubate->Measure_abs Calculate_inhib Calculate % inhibition Measure_abs->Calculate_inhib Calculate_IC50 Determine IC50 value Calculate_inhib->Calculate_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Materials:

  • This compound

  • DPPH (2,2-Diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Positive controls (e.g., Ascorbic acid, Trolox, BHT)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in methanol.

  • Reaction Setup: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette. Then, add a small volume of the different concentrations of the test compound or positive control. A blank containing only methanol and a control containing DPPH solution and methanol should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Data Analysis: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, to assess the antioxidant's ability to inhibit this process.

Diagram of the TBARS Assay Workflow

TBARS_Workflow cluster_prep Preparation cluster_reaction Induction & Inhibition cluster_detection Detection of MDA Lipid_source Prepare lipid source (e.g., linoleic acid emulsion) Mix Mix lipid source with test compound Lipid_source->Mix Test_cmpd Prepare test compound solutions (various concentrations) Test_cmpd->Mix Induce Induce peroxidation (e.g., with AAPH or FeSO4) Mix->Induce Incubate Incubate at 37°C Induce->Incubate Add_TBA Add Thiobarbituric Acid (TBA) Incubate->Add_TBA Heat Heat at 95-100°C Add_TBA->Heat Cool Cool to room temperature Heat->Cool Measure_abs Measure absorbance at 532 nm Cool->Measure_abs Calculate_inhib Calculate % inhibition Measure_abs->Calculate_inhib

References

Application Notes and Protocols: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde as a versatile intermediate in the synthesis of various pharmaceutical agents. This document details its application in the development of a potent protein tyrosine kinase inhibitor, flavonoid analogues with antioxidant properties, and as a crucial building block for the metabolite of an antiarthritic drug candidate.

Synthesis of a Potent Protein Tyrosine Kinase Inhibitor: TX-1123

This compound serves as a key starting material for the synthesis of 2-{(3,5-di-tert-butyl-4-hydroxyphenyl)methylene}-4-cyclopentene-1,3-dione (TX-1123), a potent inhibitor of protein tyrosine kinases (PTKs) with potential antitumor activity.[1] TX-1123 has been shown to target several kinases including Src, eEF2-K, PKA, and EGFR-K/PKC, and also exhibits cyclooxygenase (COX) inhibitory activity.

Experimental Protocol: Synthesis of TX-1123

A general synthesis for analogous 2-hydroxyarylidene-4-cyclopentene-1,3-diones involves the condensation of the corresponding benzaldehyde (B42025) with 4-cyclopentene-1,3-dione (B1198131).

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) and 4-cyclopentene-1,3-dione (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute HCl to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield pure TX-1123.

Quantitative Data:
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₅H₂₂O₂234.34189-191
TX-1123C₂₀H₂₄O₃312.41Not specified
Signaling Pathway Inhibition by TX-1123

TX-1123 acts as a multi-kinase inhibitor, disrupting key signaling pathways involved in cell growth, proliferation, and inflammation. A simplified representation of its inhibitory action is depicted below.

TX1123_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Src Src EGFR->Src Downstream Downstream Signaling (Proliferation, Survival, Inflammation) Src->Downstream PKA PKA PKA->Downstream eEF2K eEF2-K eEF2K->Downstream PKC PKC PKC->Downstream COX COX COX->Downstream TX1123 TX-1123 TX1123->EGFR Inhibits TX1123->Src Inhibits TX1123->PKA Inhibits TX1123->eEF2K Inhibits TX1123->PKC Inhibits TX1123->COX Inhibits

Caption: Inhibition of multiple signaling pathways by TX-1123.

Synthesis of Flavonoid Analogues with Antioxidant Activity

This compound is a valuable precursor for the synthesis of flavonoid analogues. These compounds, incorporating the sterically hindered phenolic moiety, exhibit significant antioxidant properties by scavenging free radicals.

Experimental Protocol: Synthesis of Flavanones

This protocol describes the synthesis of flavanones via an aldol (B89426) condensation of 2-hydroxyacetophenones with this compound.[2]

Materials:

Procedure:

  • To a flask containing dry methanol saturated with HCl gas, add equimolar amounts of this compound and the substituted 2-hydroxyacetophenone.[2]

  • Stir the mixture at room temperature for 4 hours.[2]

  • The product will precipitate out of the reaction mixture.[2]

  • Cool the mixture and filter the solid product.

  • Wash the precipitate with cold methanol and dry to obtain the pure flavanone (B1672756).[2]

Quantitative Data:
Starting Material (2-hydroxyacetophenone)Product (Flavanone)Yield (%)
5-bromo-2-hydroxy-acetophenone6-bromo-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-chroman-4-one>70
5-chloro-2-hydroxy-acetophenone6-chloro-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-chroman-4-one>70
CompoundDPPH Radical Scavenging (%) (30 min)Inhibition of Lipid Peroxidation (%)
6-bromo-flavanone analogue29.321.1
6-chloro-flavanone analogue32.059.3
Arylidene flavanone 570.877.4

Data from a study on flavonoid analogues.[2]

Antioxidant Mechanism of Flavonoid Analogues

The antioxidant activity of these flavonoid analogues stems from the ability of the hindered phenolic group to donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction.

Antioxidant_Mechanism Flavonoid Flavonoid Analogue (with hindered phenol) ROS Reactive Oxygen Species (ROS) (e.g., R•) StableRadical Stable Flavonoid Radical Flavonoid->StableRadical H• donation Neutralized Neutralized Species (RH) ROS->Neutralized

Caption: Free radical scavenging by flavonoid analogues.

Synthesis of a Metabolite of the Antiarthritic Drug Candidate S-2474

This compound is a key intermediate in the synthesis of a major metabolite of S-2474, an antiarthritic drug candidate. The synthesis involves the tert-butyl hydroxylation of a derivative of this aldehyde.

Experimental Protocol: Synthesis of tert-Butyl-Hydroxylated this compound

A short and efficient synthesis has been developed for this key intermediate.[3]

Materials:

  • 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-3-hydroxy-2,2-dimethylpropanal

  • Hydrogen bromide (HBr) in acetic acid

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-3-hydroxy-2,2-dimethylpropanal in dichloromethane.

  • Cool the solution to 0 °C.

  • Add HBr in acetic acid and DMSO dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Pour the reaction mixture into ice water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain the tert-butyl-hydroxylated this compound.

Quantitative Data:
IntermediateProductOverall Yield (%)
2-tert-butyl-p-cresoltert-butyl-hydroxylated this compound45 (over 4 steps)[3]
Experimental Workflow

The synthesis of the S-2474 metabolite precursor involves a multi-step process starting from readily available materials.

S2474_Workflow Start 2-tert-butyl-p-cresol Step1 Intermediate A Start->Step1 Step 1 Step2 Intermediate B Step1->Step2 Step 2 Step3 3,5-Di-tert-butyl-4- hydroxybenzaldehyde analogue Step2->Step3 Step 3 Final tert-butyl-hydroxylated metabolite precursor Step3->Final Step 4 (Oxidation)

Caption: Synthetic workflow for the S-2474 metabolite precursor.

References

Application Notes: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde in Biodegradable Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO) in the formulation of biodegradable hydrogels. BHT-CHO, a derivative of the common antioxidant butylated hydroxytoluene (BHT), offers unique properties for creating advanced hydrogel systems with potential applications in drug delivery and tissue engineering.

Introduction

This compound is a versatile organic compound that can be utilized as a monomer in polymerization reactions to create novel biomaterials.[1][2] Its aldehyde functionality allows for the formation of azomethine linkages through reaction with amine-containing compounds, such as melamine (B1676169).[1][2] This reaction forms the basis for the synthesis of biodegradable polyazomethine hydrogels. The incorporation of the sterically hindered phenolic group from BHT-CHO is anticipated to impart antioxidant properties to the hydrogel matrix, which can be beneficial for protecting encapsulated therapeutic agents from oxidative degradation and mitigating oxidative stress in biological environments.

Synthesis of Biodegradable Polyazomethine Hydrogels

Biodegradable hydrogels can be synthesized using this compound and melamine through an oxidative polymerization reaction.[1][2] This process results in a crosslinked polyazomethine network.

General Reaction Scheme:

G BHT_CHO 3,5-Di-tert-butyl-4- hydroxybenzaldehyde Polyazomethine Polyazomethine Hydrogel BHT_CHO->Polyazomethine + Oxidative Polymerization Melamine Melamine Melamine->Polyazomethine

Caption: Synthesis of polyazomethine hydrogel.

Experimental Protocols

While the full, detailed experimental protocols from the primary literature could not be accessed, the following outlines the general steps based on available information. Researchers should optimize these protocols for their specific applications.

Protocol 1: Synthesis of Polyazomethine Hydrogels

Materials:

  • This compound (BHT-CHO)

  • Melamine

  • Suitable organic solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)

  • Oxidizing agent

Procedure:

  • Dissolve this compound and melamine in the chosen solvent in a reaction vessel. The molar ratio of the reactants will influence the properties of the resulting hydrogel and should be systematically varied for optimization.

  • Introduce the oxidizing agent to initiate the polymerization reaction. The reaction is typically carried out at a specific temperature and for a duration sufficient to allow for the formation of the crosslinked hydrogel network.

  • After the reaction is complete, the resulting hydrogel is typically purified to remove any unreacted monomers and byproducts. This may involve washing with various solvents.

  • The purified hydrogel is then dried, for example, by freeze-drying, to obtain a xerogel for characterization.

Protocol 2: Swelling Studies

Objective: To determine the water uptake capacity of the hydrogel.

Procedure:

  • A pre-weighed, dry hydrogel sample (Wd) is immersed in a buffer solution of a specific pH (e.g., pH 7.4 phosphate-buffered saline) at a controlled temperature (e.g., 37 °C).

  • At predetermined time intervals, the hydrogel is removed from the buffer, and excess surface water is carefully blotted away.

  • The swollen hydrogel is weighed (Ws).

  • The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

Protocol 3: In Vitro Biodegradation Study

Objective: To assess the degradation rate of the hydrogel in a simulated physiological environment.

Procedure:

  • A pre-weighed, dry hydrogel sample (Wi) is placed in a buffer solution (e.g., PBS, pH 7.4) containing a hydrolytic enzyme (e.g., lysozyme) at 37 °C.

  • At selected time points, the hydrogel is removed, washed with distilled water to stop the enzymatic reaction, and then dried to a constant weight (Wt).

  • The weight loss percentage is calculated as: Weight Loss (%) = [(Wi - Wt) / Wi] x 100

Protocol 4: Drug Loading and In Vitro Release Study

Objective: To evaluate the hydrogel's capacity to load a therapeutic agent and its subsequent release profile.

Procedure:

  • Loading: A known weight of the dry hydrogel is immersed in a solution of the drug of interest at a specific concentration. The hydrogel is allowed to swell and absorb the drug solution for a defined period. The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

  • Release: The drug-loaded hydrogel is placed in a known volume of release medium (e.g., PBS, pH 7.4) at 37 °C with gentle agitation.

  • At various time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • The concentration of the released drug in the aliquots is quantified to determine the cumulative drug release profile over time.

Data Presentation

Due to the inability to access the full text of primary research articles, specific quantitative data for melamine-based poly(azomethine) hydrogels derived from this compound is not available. The following tables are templates that researchers can use to structure their experimental data.

Table 1: Mechanical Properties of Polyazomethine Hydrogels

Hydrogel FormulationTensile Strength (kPa)Young's Modulus (kPa)Elongation at Break (%)
Control
Hydrogel A
Hydrogel B

Table 2: Swelling and Biodegradation of Polyazomethine Hydrogels

Hydrogel FormulationSwelling Ratio (%) at 24hBiodegradation (%) at 7 days
Control
Hydrogel A
Hydrogel B

Table 3: Drug Loading and Release from Polyazomethine Hydrogels

Hydrogel FormulationDrug Loading Capacity (mg/g)Cumulative Drug Release (%) at 24h
Control
Hydrogel A
Hydrogel B

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of these biodegradable hydrogels.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Reactants This compound + Melamine Polymerization Oxidative Polymerization Reactants->Polymerization Purification Purification & Drying Polymerization->Purification Swelling Swelling Studies Purification->Swelling Biodegradation Biodegradation Assays Purification->Biodegradation Mechanical Mechanical Testing Purification->Mechanical DrugLoading Drug Loading Purification->DrugLoading DrugRelease In Vitro Drug Release DrugLoading->DrugRelease G ROS Reactive Oxygen Species (ROS) Hydrogel Hydrogel with BHT-CHO moiety ROS->Hydrogel scavenges Neutralized Neutralized Species Hydrogel->Neutralized Protection Protection of Drug/ Tissue Hydrogel->Protection

References

Application Notes and Protocols: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde as a Precursor for Protein Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine kinases (PTKs) are a class of enzymes that play a critical role in cellular signal transduction pathways, regulating essential processes such as cell growth, proliferation, differentiation, and survival.[1] Dysregulation of PTK activity is a hallmark of numerous diseases, most notably cancer, making them a primary target for therapeutic intervention. The development of small molecule inhibitors that can selectively target the ATP-binding site of specific PTKs is a cornerstone of modern drug discovery.

3,5-Di-tert-butyl-4-hydroxybenzaldehyde is a valuable synthetic precursor for the generation of a class of potent protein tyrosine kinase inhibitors. Its sterically hindered phenolic structure provides a key scaffold for the development of compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PTK inhibitors derived from this precursor, with a focus on the well-characterized inhibitor, 2-{(3,5-di-tert-butyl-4-hydroxyphenyl)methylene}-4-cyclopentene-1,3-dione (TX-1123).

Mechanism of Action and Signaling Pathways

Derivatives of this compound, such as TX-1123, have been shown to inhibit the activity of several protein tyrosine kinases, including members of the Src family and the Epidermal Growth Factor Receptor (EGFR).[2][3][4] These kinases are crucial components of signaling pathways that are often hyperactivated in cancer.

EGFR Signaling Pathway: The EGFR signaling cascade is initiated by the binding of ligands like epidermal growth factor (EGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins that activate downstream pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways, which promote cell proliferation and survival.[5][6] Inhibitors derived from this compound can block the kinase activity of EGFR, thereby preventing these downstream signaling events.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Adaptor Adaptor Proteins (Grb2, Shc) P_EGFR->Adaptor RAS RAS Adaptor->RAS PI3K PI3K Adaptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor TX-1123 Derivative Inhibitor->P_EGFR Inhibition

Figure 1: EGFR Signaling Pathway and Inhibition.

Src Family Kinase Signaling Pathway: Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and invasion.[7] It is often overexpressed and hyperactivated in various cancers. Src is involved in signaling downstream of receptor tyrosine kinases, integrins, and G-protein coupled receptors. Its activation leads to the phosphorylation of numerous substrates, triggering cascades such as the RAS-MAPK and PI3K-AKT pathways.[8][9]

Src_Signaling_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinases Src_inactive Inactive Src RTK->Src_inactive Integrins Integrins Integrins->Src_inactive Src_active Active Src Src_inactive->Src_active Activation FAK FAK Src_active->FAK STAT3 STAT3 Src_active->STAT3 Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) FAK->Downstream STAT3->Downstream Cellular_Response Cell Migration, Proliferation, & Survival Downstream->Cellular_Response Inhibitor TX-1123 Derivative Inhibitor->Src_active Inhibition

Figure 2: Src Signaling Pathway and Inhibition.

Quantitative Data Summary

The inhibitory activity of TX-1123, a derivative of this compound, has been quantified against several kinases and cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target Enzyme/Cell LineIC50 (µM)Reference
Enzymatic Assays
Src Kinase2.2[2][10]
eEF2-K3.2[2]
PKA9.6[2]
EGFR-K320[2]
PKC320[2]
COX-115.7[2][11][12][13]
COX-21.16[2][11][12][13]
Cell-Based Assays
HepG2 (Hepatocellular Carcinoma)3.66[2][4]
HCT116 (Colorectal Carcinoma)39[2][4]
Rat Hepatocytes57[2][4]
Mitochondrial Toxicity
Mitochondrial Respiration5[2]

Experimental Protocols

A general workflow for the discovery and evaluation of novel protein tyrosine kinase inhibitors from this compound is outlined below.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. This compound is a significant antioxidant and a key intermediate in the synthesis of various pharmaceutical and chemical products. The described reverse-phase HPLC (RP-HPLC) protocol provides a straightforward and reproducible approach for the determination of purity and concentration of this compound in various sample matrices.

Introduction

This compound is a sterically hindered phenolic aldehyde known for its antioxidant properties.[1][2] It finds applications in the chemical industry as a stabilizer in plastics and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2] Accurate and precise analytical methods are crucial for quality control during its production and for studying its efficacy and stability in various formulations. HPLC is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy. This application note provides a detailed protocol for the HPLC analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • HPLC Column: A reverse-phase column is suitable for this analysis. A Newcrom R1 column is a recommended option.[3][4] Alternatively, a standard C18 column can be utilized.

  • Chemicals and Reagents:

    • This compound reference standard (Purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (or Formic acid for MS compatibility) (Analytical grade)[3][4]

    • Methanol (B129727) (HPLC grade, for sample preparation)

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
HPLC Column Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 70:30:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis
Detection Wavelength 280 nm
Run Time Approximately 10 minutes

Note: The mobile phase composition may require optimization depending on the specific column and HPLC system used to achieve the desired resolution and peak shape. For mass spectrometry (MS) detection, phosphoric acid should be replaced with a volatile modifier like formic acid.[3][4]

Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below:

  • Accurately weigh a known amount of the sample containing this compound.

  • Transfer the sample to a suitable volumetric flask.

  • Add a sufficient volume of methanol to dissolve the analyte.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, further dilute the filtered solution with the mobile phase to bring the analyte concentration within the calibration range.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in clear and well-structured tables.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Calibration Data for this compound

Concentration (µg/mL)Peak Area (n=3)Mean Peak AreaRSD (%)
1
5
10
25
50
100
Correlation Coefficient (r²) ≥ 0.999

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Analysis Chromatogram Analysis Data_Acquisition->Chromatogram_Analysis Quantification Quantification Chromatogram_Analysis->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. The provided chromatographic conditions and sample preparation guidelines offer a solid starting point for method development and validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and a comparative analysis of different synthetic methods.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Duff reaction or related formylation methods.

Question: Why is the yield of my this compound synthesis unexpectedly low?

A low yield in the formylation of 2,6-di-tert-butylphenol (B90309) can be attributed to several factors. The Duff reaction, a common method for this synthesis, is known for being generally inefficient.[1][2] Key areas to investigate include:

  • Reaction Conditions: Inadequate temperature control or insufficient reaction time can lead to incomplete conversion. For the Duff reaction using hexamethylenetetramine in acidic media, maintaining the appropriate temperature is crucial.

  • Reagent Purity: The purity of the starting materials, 2,6-di-tert-butylphenol and hexamethylenetetramine, is important. Impurities can lead to side reactions and lower the yield of the desired product.

  • Moisture Content: The presence of water can be detrimental in the initial stages of the Duff reaction, as it can hydrolyze the reactive intermediates.

  • Choice of Acid/Solvent: The acidic medium plays a significant role. While acetic acid is commonly used, some reports suggest that trifluoroacetic acid can improve yields, although it is a more corrosive and expensive reagent.[3]

Question: What are the likely side products or impurities in my reaction mixture?

The primary starting material, 2,6-di-tert-butylphenol, can lead to the formation of several by-products. Depending on the reaction conditions, unreacted starting material may be present. In the case of the Duff reaction, the formation of polymeric materials or other condensation products can occur, complicating purification.

Question: How can I improve the purity of my final product?

Purification of this compound typically involves recrystallization. After the reaction, the crude product is often collected by filtration and washed with water.[4][5] Subsequent recrystallization from a suitable solvent, such as isopropanol (B130326), can yield a product with high purity.[3] Monitoring the purity by techniques like Gas Chromatography-Liquid Chromatography (GLC) is recommended.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most frequently employed methods start from 2,6-di-tert-butylphenol and involve formylation at the para position. The two main approaches are:

  • The Duff Reaction: This method uses hexamethylenetetramine in an acidic medium (such as acetic acid or trifluoroacetic acid) to introduce the aldehyde group.[1][2]

  • Formaldehyde (B43269) and Ammonium (B1175870) Acetate (B1210297) Method: This is a variation where formaldehyde and ammonium acetate in aqueous acetic acid are used as the formylating agents.[3]

The Reimer-Tiemann reaction, which uses chloroform (B151607) and a strong base, is another classic formylation method, but it is generally less effective for sterically hindered phenols like 2,6-di-tert-butylphenol.[1][6]

Q2: What is a typical yield for the synthesis of this compound?

Yields can vary significantly depending on the chosen method and reaction conditions. For the Duff reaction using hexamethylenetetramine in trifluoroacetic acid, a yield of 60% has been reported.[3] Using hexamethylenetetramine in aqueous acetic acid has been shown to produce a yield of 67.5%.[3] A process utilizing formaldehyde and ammonium acetate in aqueous acetic acid has been reported to achieve a yield of up to 98.2% of a high-purity product.[3]

Q3: What are the key safety precautions to consider during this synthesis?

As with any chemical synthesis, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The reactions should be carried out in a well-ventilated fume hood. Trifluoroacetic acid is highly corrosive and requires careful handling. Chloroform, used in the Reimer-Tiemann reaction, is a suspected carcinogen and should be handled with extreme caution.

Data Presentation

The following tables summarize quantitative data on the synthesis yield of this compound using different methods and starting materials.

Table 1: Synthesis from 2,6-Di-tert-butylphenol

Formylating AgentAcid/SolventReaction TimeTemperatureReported Yield (%)Reference
HexamethylenetetramineTrifluoroacetic AcidNot SpecifiedNot Specified60[3]
HexamethylenetetramineAqueous Acetic AcidNot SpecifiedReflux67.5[3]
Formaldehyde & Ammonium AcetateAqueous Acetic Acid6 hoursReflux (111-112°C)58 (impure)[3]
Formaldehyde & Ammonium AcetateAqueous Acetic Acid6 hoursReflux (119°C)98.2 (98.2% purity)[3]

Table 2: Synthesis from 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

Oxidizing AgentSolventReaction TimeTemperatureReported Yield (%)Reference
Formalin & Ammonium AcetateAqueous Acetic Acid2 hoursReflux (100-102°C)68.4[4][5]
HexamethylenetetramineAcetic AcidNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Method 1: Synthesis via Duff Reaction with Hexamethylenetetramine

This protocol is adapted from a patented procedure for the formylation of 2,6-di-tert-butylphenol.[3]

  • Reaction Setup: In a 500 mL reaction flask equipped with a mechanical stirrer, heating mantle, thermometer, and a water-cooled condenser, charge 166 mL of glacial acetic acid and 34 mL of water.

  • Reagent Addition: To the stirred solution, add 42.1 g (0.3 mole) of hexamethylenetetramine and 20.6 g (0.1 mole) of 2,6-di-tert-butylphenol.

  • Reaction: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

  • Work-up: After cooling to ambient temperature, pour the mixture onto a vacuum filter.

  • Purification: Wash the collected solid with water. After drying, a crystalline product of this compound is obtained. Further purification can be achieved by recrystallization from isopropanol.

Method 2: Synthesis using Formaldehyde and Ammonium Acetate

This protocol is based on a high-yield procedure described in a patent.[3]

  • Reaction Setup: To a reaction flask equipped with a mechanical stirrer, heating mantle, thermometer, and condenser, add 2,6-di-tert-butylphenol (0.1 mole), paraformaldehyde (0.4 mole equivalent of formaldehyde), and ammonium acetate (0.8 mole) to a mixture of glacial acetic acid and water.

  • Reaction: Heat the mixture to reflux (approximately 111-112°C) and maintain for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Collect the precipitated product by vacuum filtration and wash the filter cake with water.

  • Purification: Dry the product. For higher purity, recrystallization from isopropanol can be performed.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of this compound cause1 Suboptimal Reaction Conditions start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Presence of Moisture start->cause3 cause4 Inefficient Purification start->cause4 solution1a Optimize Temperature: Ensure consistent heating at the recommended temperature. cause1->solution1a solution1b Increase Reaction Time: Monitor reaction to completion (e.g., via TLC/GC). cause1->solution1b solution2a Use High-Purity 2,6-di-tert-butylphenol. cause2->solution2a solution2b Ensure Purity of Hexamethylenetetramine/ Formaldehyde. cause2->solution2b solution3 Use Anhydrous Solvents/Reagents. cause3->solution3 solution4 Optimize Recrystallization: Select appropriate solvent and control cooling rate. cause4->solution4

Caption: Troubleshooting workflow for low synthesis yield.

Synthesis_Pathways cluster_start Starting Material cluster_methods Formylation Methods cluster_product Product 2_6_DTBP 2,6-Di-tert-butylphenol Duff Duff Reaction (Hexamethylenetetramine, Acid) 2_6_DTBP->Duff FA_AA Formaldehyde & Ammonium Acetate (Acetic Acid) 2_6_DTBP->FA_AA RT Reimer-Tiemann Reaction (Chloroform, Base) (Generally less efficient) 2_6_DTBP->RT Product This compound Duff->Product FA_AA->Product RT->Product

Caption: Synthetic pathways to this compound.

References

Technical Support Center: Formylation of 2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the formylation of 2,6-di-tert-butylphenol (B90309). The steric hindrance provided by the two tert-butyl groups ortho to the hydroxyl function presents unique challenges, often leading to specific side products and lower-than-expected yields.

General FAQs: Challenges in Formylating Hindered Phenols

Q1: Why is the formylation of 2,6-di-tert-butylphenol challenging?

A1: The bulky tert-butyl groups at positions 2 and 6 sterically hinder the ortho positions, which are typically the most electronically favored sites for electrophilic aromatic substitution on a phenol (B47542) ring.[1] This steric hindrance can lead to several complications:

  • Low Reaction Rates: The approach of the formylating agent to the aromatic ring is impeded, often necessitating harsher reaction conditions (higher temperatures, longer reaction times) to achieve a reasonable conversion.[1]

  • Forced Para-Substitution: Since the ortho positions are blocked, formylation is directed exclusively to the para position (position 4), yielding 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[2]

  • Increased Side Reactions: The more forceful conditions required can promote undesired side reactions, such as oxidation or resinification, leading to complex product mixtures and reduced yields of the target aldehyde.[1][3]

Q2: Which formylation method is most suitable for 2,6-di-tert-butylphenol?

A2: The choice of method depends on the desired scale, available reagents, and tolerance for potential side products.

  • Vilsmeier-Haack Reaction: Often a good choice for this substrate, as it can proceed under relatively mild conditions to give the desired para-formylated product.[4][5]

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) and also directs formylation to the para position in the absence of available ortho sites.[2] However, the Duff reaction can be generally inefficient.[2]

  • Reimer-Tiemann Reaction: While a classic method for phenol formylation, it often gives low yields with highly substituted phenols and the strongly basic conditions can promote side reactions.[1][6]

Troubleshooting Guide: Common Issues and Side Products

This section addresses specific problems that may be encountered during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

A low yield of this compound is the most common issue. The troubleshooting process can be visualized as follows:

start Low Yield Observed reagent_purity Verify Reagent Purity (Phenol, Solvents, Formylating Agents) start->reagent_purity reaction_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->reaction_conditions workup_procedure Assess Workup & Purification (Incomplete Extraction, Product Loss) start->workup_procedure optimize_temp Optimize Temperature (Too low? Increase incrementally. Too high? Increase side products.) reaction_conditions->optimize_temp optimize_time Optimize Reaction Time (Monitor by TLC) reaction_conditions->optimize_time optimize_reagents Adjust Stoichiometry (Excess formylating agent may be needed) reaction_conditions->optimize_reagents conclusion Yield Improved optimize_temp->conclusion optimize_time->conclusion optimize_reagents->conclusion sub 2,6-di-tert-butylphenol formylation Formylation (Vilsmeier, Duff, etc.) sub->formylation Main Pathway oxidation Oxidation (Air, Heat, Impurities) sub->oxidation Side Pathway product 3,5-di-tert-butyl-4- hydroxybenzaldehyde (Desired Product) formylation->product side_prod1 2,6-di-tert-butyl-1,4-benzoquinone oxidation->side_prod1 side_prod2 Diphenoquinone & Biphenyls oxidation->side_prod2 cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup & Purification reagents 1. Combine Phenol & Formylating Agent in Solvent heat 2. Heat Under Inert Atmosphere reagents->heat monitor 3. Monitor by TLC heat->monitor quench 4. Quench Reaction & Neutralize monitor->quench extract 5. Extract with Organic Solvent quench->extract purify 6. Wash, Dry, Concentrate extract->purify chromatography 7. Purify by Chromatography or Recrystallization purify->chromatography

References

Technical Support Center: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (CAS: 1620-98-0).

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a sterically hindered phenolic aldehyde that is generally stable under normal temperatures and pressures.[1][2] However, it is sensitive to air and strong oxidizing agents.[1] Its stability is attributed to the bulky tert-butyl groups that sterically hinder the phenolic hydroxyl group, offering protection against rapid oxidation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation due to its air-sensitive nature.[1] The compound should be kept away from incompatible substances such as strong oxidizing agents.[1][3] One supplier suggests a shelf life of one year when stored properly.[4]

Q3: What are the known degradation pathways and products?

A3: The primary degradation pathway for this compound is oxidation.[5][6] As a hindered phenol, it can react with oxygen, especially when exposed to heat or light, to form phenoxy radicals. These can then undergo further reactions. Thermal decomposition can lead to the release of irritating and toxic fumes and gases, including carbon monoxide and carbon dioxide.[1] Studies on the closely related compound butylated hydroxytoluene (BHT) show that degradation can lead to the formation of various oxidation products, including quinones and other oxidized species.[5][7][8]

Q4: Is this compound soluble in common laboratory solvents?

A4: this compound is soluble in hot methanol (B129727).[1] It is sparingly soluble in water.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments.

Issue 1: Discoloration of the solid compound (yellowing or browning).

  • Possible Cause: Exposure to air and/or light has initiated oxidation. The formation of colored quinone-type structures is a common degradation pathway for phenolic compounds.

  • Solution:

    • Always handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize contact with oxygen.

    • Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • For long-term storage, flush the container with an inert gas before sealing.

Issue 2: Inconsistent results in reactions or assays.

  • Possible Cause 1: Partial degradation of the compound. The presence of impurities or degradation products can interfere with reactions or assays, leading to lower yields or variable results.

  • Solution 1:

    • Before use, check the purity of the compound using a suitable analytical method like HPLC (see Experimental Protocols section).

    • If degradation is suspected, it is advisable to use a fresh batch of the compound.

  • Possible Cause 2: Reaction with incompatible substances. Contamination with oxidizing agents can lead to rapid degradation.

  • Solution 2:

    • Ensure all glassware is clean and free of any residual oxidizing agents.

    • Use high-purity solvents and reagents in your experiments.

Issue 3: Difficulty in dissolving the compound.

  • Possible Cause: The compound has limited solubility in certain solvents at room temperature.

  • Solution:

    • As indicated, the compound is soluble in hot methanol.[1] Gentle warming may be required to achieve dissolution in other appropriate organic solvents.

    • Always perform a small-scale solubility test before preparing a large-volume solution.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1620-98-0[9]
Molecular Formula C₁₅H₂₂O₂[9]
Molecular Weight 234.33 g/mol [9]
Appearance White to light yellow or beige crystalline powder[1]
Solubility Soluble in hot methanol, sparingly soluble in water.[1]
Stability Stable under normal temperatures and pressures; air sensitive.[1][2]
Incompatibilities Strong oxidizing agents.[1][3]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, irritating and toxic fumes.[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method can be used to assess the purity of this compound and detect the presence of degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., Newcrom R1).[10][11]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid.[10][11] For Mass Spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.[10][11]

  • Detection: UV detection at an appropriate wavelength (a UV scan of the pure compound is recommended to determine the optimal wavelength).

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare the sample solution to be analyzed at a similar concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to the compound and any additional peaks that may indicate impurities or degradation products.

    • The purity can be estimated by comparing the peak area of the main component to the total area of all peaks.

Mandatory Visualization

Storage_and_Handling_Workflow Storage and Handling Workflow cluster_storage Storage cluster_handling Handling cluster_outcome Outcome storage Store in a cool, dry, well-ventilated area inert_atm Under inert atmosphere (e.g., Argon, Nitrogen) storage->inert_atm light_prot Protect from light (Amber vial) storage->light_prot oxidizer_sep Away from strong oxidizing agents storage->oxidizer_sep handling Handle under inert atmosphere storage->handling purity_check Check purity before use (e.g., HPLC) handling->purity_check degraded Degraded Compound (Inconsistent Results) handling->degraded Improper handling fresh_batch Use fresh batch for critical experiments purity_check->fresh_batch If degradation is suspected stable Stable Compound (Reliable Results) purity_check->stable Purity confirmed fresh_batch->stable Degradation_Pathway Potential Degradation Pathway compound 3,5-Di-tert-butyl-4- hydroxybenzaldehyde phenoxy_radical Phenoxy Radical Intermediate compound->phenoxy_radical Oxidation decomp_products Decomposition Products (CO, CO₂) compound->decomp_products Decomposition stressors Stress Factors (Air, Light, Heat, Oxidizing Agents) stressors->phenoxy_radical oxidation_products Further Oxidation Products (e.g., Quinone-type structures) phenoxy_radical->oxidation_products Further Reactions thermal_decomp Thermal Decomposition (High Temperature) thermal_decomp->decomp_products

References

Technical Support Center: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of issues related to the air sensitivity of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to air?

A1: Yes, this compound is known to be air-sensitive.[1] Exposure to atmospheric oxygen can lead to oxidation of the aldehyde functional group.

Q2: What is the primary degradation product of this compound when exposed to air?

A2: The primary degradation product upon air oxidation is the corresponding carboxylic acid, 3,5-Di-tert-butyl-4-hydroxybenzoic acid. This occurs through the oxidation of the aldehyde group.

Q3: How can I visually identify potential degradation of my this compound sample?

A3: Pure this compound is typically a white to light yellow or yellow-beige crystalline powder.[1] While subtle color changes can be difficult to quantify without a reference, a significant darkening or change in color may indicate degradation. However, analytical confirmation is always recommended.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is also advisable to store it in a cool, dark, and dry place.

Q5: Can I handle this compound on the open bench?

A5: For weighing and preparing solutions, it is highly recommended to work under a stream of inert gas (e.g., in a glove box or using a Schlenk line) to minimize exposure to air. For routine transfers of solutions, using syringes and septa can also reduce air exposure.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem Possible Cause Suggested Solution
Inconsistent experimental results or lower than expected yield. Degradation of the starting material due to air exposure.- Confirm the purity of the aldehyde before use using HPLC or NMR. - Implement inert atmosphere techniques for handling and storage. - Use freshly opened or properly stored material.
Appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate. Formation of the more polar carboxylic acid degradation product.- Co-spot with a standard of 3,5-Di-tert-butyl-4-hydroxybenzoic acid if available. - Purify the aldehyde by recrystallization or column chromatography if significant degradation has occurred.
Unexpected peaks in the 1H NMR spectrum of the starting material. Presence of 3,5-Di-tert-butyl-4-hydroxybenzoic acid or other degradation byproducts.- Compare the spectrum to a reference spectrum of the pure aldehyde. - The carboxylic acid proton of the degradation product will appear as a broad singlet, typically downfield. - See the "Data Presentation" section for characteristic NMR shifts.
The solid material has changed in color or appearance. Potential degradation of the compound.- While a visual change can be an indicator, it is not conclusive. - Perform an analytical check (TLC, HPLC, NMR) to assess purity.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting the presence of its primary degradation product.[2]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for your system, but a starting point could be 70:30 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of 254 nm or 280 nm.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol (B129727) to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the sample solution (e.g., 10 µL).

    • Run the chromatogram and record the retention times and peak areas.

  • Expected Results: The pure aldehyde will have a characteristic retention time. The carboxylic acid degradation product, being more polar, will typically have a shorter retention time. The purity can be estimated by the relative peak areas.

Protocol 2: Monitoring Degradation by 1H NMR Spectroscopy

This protocol can be used to qualitatively assess the degradation of this compound by observing changes in its 1H NMR spectrum.

  • Instrumentation: A standard NMR spectrometer (300 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Sample Preparation: Dissolve a sufficient amount of the compound in the deuterated solvent.

  • Procedure:

    • Acquire a 1H NMR spectrum of a fresh or properly stored sample to serve as a reference.

    • To assess a suspect sample, acquire its 1H NMR spectrum under the same conditions.

    • Compare the spectra.

  • Expected Observations:

    • Pure Aldehyde: Look for the characteristic aldehyde proton singlet around 9.8 ppm, the aromatic protons singlet around 7.7 ppm, the hydroxyl proton singlet around 5.8 ppm, and the tert-butyl protons singlet around 1.4 ppm (shifts can vary slightly depending on the solvent and concentration).

    • Degraded Sample: The appearance of a new broad singlet in the downfield region (typically >10 ppm) is indicative of the carboxylic acid proton of 3,5-Di-tert-butyl-4-hydroxybenzoic acid. A decrease in the integration of the aldehyde proton peak relative to the tert-butyl peaks would also suggest degradation.

Data Presentation

Compound 1H NMR Chemical Shift (δ, ppm) in CDCl3 (approximate) HPLC Retention
This compound 9.8 (s, 1H, -CHO), 7.7 (s, 2H, Ar-H), 5.8 (s, 1H, -OH), 1.4 (s, 18H, -C(CH3)3)Later eluting
3,5-Di-tert-butyl-4-hydroxybenzoic acid >10 (br s, 1H, -COOH), 7.8 (s, 2H, Ar-H), 5.7 (s, 1H, -OH), 1.4 (s, 18H, -C(CH3)3)Earlier eluting

Mandatory Visualizations

Diagram 1: Air Oxidation Pathway

A 3,5-Di-tert-butyl-4- hydroxybenzaldehyde B 3,5-Di-tert-butyl-4- hydroxybenzoic acid A->B Air (O2)

Caption: Oxidation of the aldehyde to a carboxylic acid.

Diagram 2: Experimental Workflow for Purity Assessment

cluster_sample Sample Handling cluster_analysis Analytical Method cluster_decision Purity Check A Weigh sample under in an inert atmosphere B Dissolve in appropriate solvent A->B C Inject into HPLC B->C D Analyze chromatogram C->D E Purity >98%? D->E F Proceed with experiment E->F Yes G Purify sample E->G No

Caption: Workflow for assessing compound purity.

References

Technical Support Center: Purification of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield After Recrystallization

  • Question: I am experiencing a low yield after recrystallizing my this compound. What are the possible causes and solutions?

  • Answer: Low recovery during recrystallization is a common issue. Here are some potential causes and troubleshooting steps:

    • High Solubility in the Chosen Solvent: The compound might be too soluble in the recrystallization solvent, even at low temperatures.

      • Solution: Try a different solvent or a solvent mixture. For this compound, isopropanol (B130326) has been successfully used.[1] You can also try mixtures of a soluble solvent (e.g., hot methanol) with an anti-solvent (e.g., water) to decrease its solubility upon cooling.

    • Insufficient Cooling: The solution may not have been cooled to a low enough temperature to allow for maximum crystal formation.

      • Solution: Ensure the solution is cooled thoroughly, preferably in an ice bath, for a sufficient amount of time.

    • Excessive Washing: Washing the crystals with too much solvent or a solvent in which the product has some solubility will lead to product loss.

      • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

    • Premature Crystallization: The compound may have crystallized too quickly, trapping impurities and leading to losses during subsequent washing steps.

      • Solution: Ensure the initial dissolution is done in the minimum amount of hot solvent and allow the solution to cool down slowly.

Issue 2: Persistent Impurities After Column Chromatography

  • Question: My purified this compound is still showing impurities on TLC/HPLC analysis after column chromatography. What can I do?

  • Answer: Persistent impurities after column chromatography can be addressed by optimizing the chromatographic conditions:

    • Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to separate the desired compound from the impurities.

      • Solution: Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (a desired Rf of ~0.3-0.4 for the product). A common starting point for non-polar compounds like this is a mixture of hexane (B92381) and ethyl acetate (B1210297).

    • Column Overloading: Too much crude material may have been loaded onto the column, exceeding its separation capacity.

      • Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use 20-50 times the weight of adsorbent (silica gel or alumina) to the weight of the crude sample.[2]

    • Compound Sensitivity: Aldehydes can sometimes be sensitive to the acidic nature of silica (B1680970) gel, leading to degradation or the formation of acetals if alcohols are used in the eluent.

    • Co-eluting Impurities: An impurity may have a very similar polarity to the product, making separation difficult.

      • Solution: Try a different stationary phase (e.g., alumina if silica gel was used) or a different solvent system with different selectivities. A gradient elution, where the polarity of the eluent is gradually increased, can also improve separation.

Issue 3: Difficulty with Bisulfite Adduct Formation or Regeneration

  • Question: I am having trouble purifying this compound using the sodium bisulfite adduct method. Either the adduct doesn't form, or I can't regenerate the aldehyde. What could be the problem?

  • Answer: The bisulfite adduct method can be challenging, especially with sterically hindered aldehydes.

    • Steric Hindrance: The bulky tert-butyl groups adjacent to the aldehyde group can hinder the formation of the bisulfite adduct.[4]

      • Solution: Increase the reaction time and/or temperature to facilitate adduct formation. Ensure vigorous mixing to maximize contact between the aldehyde and the bisulfite solution.

    • Incomplete Adduct Formation: The equilibrium of the reaction may not fully favor the adduct.

      • Solution: Use a freshly prepared, saturated solution of sodium bisulfite to drive the equilibrium towards the product.[4][5]

    • Adduct Solubility: The bisulfite adduct of this relatively non-polar aldehyde may not be fully soluble in the aqueous phase, potentially forming a solid at the interface.[5]

      • Solution: If a solid forms at the interface, it can be collected by filtration.[5] Alternatively, using a co-solvent like methanol (B129727) or DMF can help to bring the aldehyde into contact with the aqueous bisulfite.[4][5]

    • Inefficient Regeneration: The regeneration of the aldehyde from the adduct requires a sufficiently basic pH.

      • Solution: Ensure the pH of the aqueous layer is strongly basic (pH > 10) during the regeneration step with sodium hydroxide (B78521) to effectively liberate the aldehyde.[4][5]

Frequently Asked Questions (FAQs)

  • What are the most common impurities in crude this compound?

    • The most likely impurities are unreacted starting material, 2,6-di-tert-butylphenol, and potentially side-products from the formylation reaction. Depending on the synthesis method, other related alkylated phenols could also be present.

  • What is a good starting solvent system for TLC analysis?

    • A good starting point for TLC analysis on silica gel plates is a mixture of hexane and ethyl acetate. You can start with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • How can I monitor the purity of my product?

    • Purity can be monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like NMR and IR. The melting point of the purified solid is also a good indicator of purity; the reported melting point for the pure compound is around 188-191 °C.[1][6]

  • Is this compound stable?

    • It is generally stable under normal conditions but can be sensitive to air and strong oxidizing agents.[7] It is advisable to store it in a cool, dark place under an inert atmosphere.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPrincipleAdvantagesDisadvantagesExpected Purity
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Simple, cost-effective, can yield high-purity crystals.Potential for low yield if the compound is highly soluble; may not remove impurities with similar solubility.>98% (with optimal solvent)
Column Chromatography Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.Can separate compounds with very similar properties; adaptable to various scales.Can be time-consuming and require large volumes of solvent; potential for sample degradation on acidic silica gel.>99% (with optimized conditions)
Bisulfite Adduct Formation Reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, allowing separation from non-aldehydic impurities.Highly specific for aldehydes; can remove impurities that are difficult to separate by other means.Steric hindrance from the tert-butyl groups can make adduct formation and regeneration challenging; may not be suitable for all aldehydes.>98% (if reaction proceeds efficiently)

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove any residual solvent.

Protocol 2: Column Chromatography on Silica Gel

  • TLC Analysis: Determine an appropriate solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification via Bisulfite Adduct Formation

  • Adduct Formation:

    • Dissolve the crude this compound in a suitable water-miscible solvent like methanol or ethanol (B145695) in a round-bottom flask.[4][5]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite (1.1-1.5 molar equivalents).[8]

    • Stir the mixture vigorously at room temperature or with gentle heating to facilitate the reaction, which may be slow due to steric hindrance.

    • If a precipitate (the bisulfite adduct) forms, collect it by vacuum filtration. If no precipitate forms, proceed with a liquid-liquid extraction to isolate the adduct in the aqueous phase.[4]

  • Washing: Wash the isolated adduct with a non-polar organic solvent (e.g., hexane) to remove non-aldehydic impurities.

  • Regeneration of the Aldehyde:

    • Suspend the washed bisulfite adduct in a biphasic mixture of water and an organic solvent (e.g., diethyl ether or dichloromethane).

    • Slowly add a 10% aqueous solution of sodium hydroxide with stirring until the aqueous layer is strongly basic (pH > 10).[4][5]

    • Continue stirring until the solid adduct dissolves and the aldehyde is liberated into the organic layer.

  • Extraction and Isolation:

    • Separate the organic layer.

    • Extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product start Crude 3,5-Di-tert-butyl- 4-hydroxybenzaldehyde recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography bisulfite_adduct Bisulfite Adduct Formation start->bisulfite_adduct analysis TLC / HPLC / NMR Melting Point recrystallization->analysis column_chromatography->analysis bisulfite_adduct->analysis end Pure 3,5-Di-tert-butyl- 4-hydroxybenzaldehyde analysis->end

Caption: General workflow for the purification of this compound.

troubleshooting_recrystallization start Low Yield After Recrystallization cause1 High Solubility in Solvent? start->cause1 cause2 Insufficient Cooling? start->cause2 cause3 Excessive Washing? start->cause3 solution1 Change Solvent or Use Solvent/Anti-solvent Mixture cause1->solution1 Yes solution2 Cool in Ice Bath for Sufficient Time cause2->solution2 Yes solution3 Wash with Minimal Ice-Cold Solvent cause3->solution3 Yes

Caption: Troubleshooting guide for low yield in recrystallization.

troubleshooting_column start Persistent Impurities After Column Chromatography cause1 Inappropriate Solvent System? start->cause1 cause2 Column Overloading? start->cause2 cause3 Compound Sensitivity to Acidic Silica Gel? start->cause3 solution1 Optimize Eluent via TLC cause1->solution1 Yes solution2 Reduce Sample Load or Use a Larger Column cause2->solution2 Yes solution3 Use Neutral Alumina or Deactivate Silica with Triethylamine cause3->solution3 Yes

Caption: Troubleshooting guide for column chromatography impurities.

References

Technical Support Center: Degradation Pathways of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a sterically hindered phenolic aldehyde. It is primarily used as an intermediate in the synthesis of antioxidants and light stabilizers for polymers, plastics, and rubber.[1] Its antioxidant properties also lead to its use in personal care products.[2][3] It is also a known metabolite of the common antioxidant Butylated Hydroxytoluene (BHT).[4]

Q2: What are the expected major degradation products of this compound?

Based on its chemical structure and studies of related hindered phenolic compounds, the primary degradation products are:

  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid: Formed through the oxidation of the aldehyde group. This is a common metabolite found in biological systems.[5]

  • 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Formed through the reduction of the aldehyde group.

  • 3,3',5,5'-Tetra-tert-butyl-4,4'-stilbenequinone: A colored product resulting from the dimerization of the initial phenoxy radical.[5]

  • 2,6-Di-tert-butyl-p-benzoquinone: An oxidation product.

  • Quinone Methides: Yellow-colored by-products that can form under oxidative conditions.

Q3: What are the main pathways of degradation for this compound?

The degradation of this compound can proceed through several pathways, depending on the environmental conditions:

  • Oxidative Degradation: As a hindered phenolic antioxidant, it scavenges free radicals, forming a stabilized phenoxy radical. This radical can then undergo further reactions to form the corresponding benzoic acid, or dimerize to form stilbenequinone.

  • Photodegradation: Exposure to UV light can initiate degradation, likely proceeding through a radical mechanism similar to oxidative degradation.

  • Thermal Degradation: At elevated temperatures, the molecule can decompose, primarily yielding carbon monoxide (CO) and carbon dioxide (CO2).[2]

  • Microbial Degradation: While specific pathways for this compound are not extensively detailed in the provided search results, microorganisms are known to degrade aromatic compounds. The degradation would likely involve oxidation of the aldehyde and eventual ring cleavage.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase; Column contamination.Lower the mobile phase pH to 2.5-3.5 to suppress ionization. Use an end-capped column. Flush the column with a strong solvent.
Ghost Peaks Contaminated mobile phase or injector; Late eluting peak from a previous run.Use high-purity HPLC grade solvents. Flush the injector between analyses. Run a blank gradient to identify the source of contamination.[6][7]
Poor Resolution Inappropriate mobile phase composition; Column degradation.Optimize the mobile phase gradient. Replace the column if it is old or has been subjected to harsh conditions.
Irreproducible Retention Times Inconsistent mobile phase preparation; Fluctuating column temperature.Ensure accurate and consistent mobile phase preparation. Use a column oven to maintain a stable temperature.
GC-MS Analysis

| Issue | Potential Cause | Troubleshooting Steps | | :--- | :--- | | Low Signal/No Peak | Analyte degradation in the hot inlet; Incomplete derivatization. | Use a lower inlet temperature. Optimize derivatization (silylation) conditions (reagent volume, temperature, and time).[8] | | Peak Tailing | Active sites in the liner or on the column. | Use a deactivated liner. Trim the first few centimeters of the column. | | Baseline Instability | Column bleed; Contamination. | Bake out the column at a high temperature (within its limit). Ensure proper sample cleanup to remove non-volatile residues. | | Poor Resolution | Incorrect temperature program; Inadequate column selectivity. | Optimize the oven temperature ramp rate. Consider a different column phase if co-elution is an issue. |

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation.[4]

Degradation Type Experimental Conditions
Acid Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 N to 1 N HCl. Heat at 60-80°C for up to 48 hours. Neutralize the solution before analysis.
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 N to 1 N NaOH. Keep at room temperature or heat at 60-80°C for up to 48 hours. Neutralize the solution before analysis.
Oxidative Degradation Dissolve the compound in a suitable solvent and add 3-30% H₂O₂. Keep at room temperature for up to 48 hours.
Thermal Degradation Place the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in a suitable solvent for analysis.
Photolytic Degradation Expose the solid compound or a solution to UV-VIS light with an overall exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
HPLC Method for Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

GC-MS Method for Analysis (with Silylation)
  • Sample Preparation: Evaporate the solvent from the sample extract.

  • Derivatization: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Heat at 70°C for 30-60 minutes.[8]

  • GC Column: A low- to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet Temperature: 250-280°C.

  • Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10-15°C/min to 300°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Scan Range: 50-550 amu.

Quantitative Data Summary

The following table is a template. Specific quantitative data for the degradation of this compound was not extensively available in the search results and would need to be determined experimentally.

Degradation Condition Parameter Value Reference
Metabolism in rats (of Ionox 201) % of dose as this compound1.3%[5]
Metabolism in rats (of Ionox 201) % of dose as 3,5-di-tert-butyl-4-hydroxybenzoic acid30.2%[5]
Metabolism in rats (of Ionox 201) % of dose as 3,3',5,5'-tetra-tert-butyl-4,4'-stilbenequinone0.1%[5]
Forced Degradation (Example) % Degradation after 24h in 1N HCl at 80°CExperimental Data Needed
Forced Degradation (Example) % Degradation after 24h in 1N NaOH at 60°CExperimental Data Needed
Forced Degradation (Example) % Degradation after 24h in 10% H₂O₂ at RTExperimental Data Needed
Photodegradation (Example) Half-life under UV-A (365 nm) irradiationExperimental Data Needed

Visualizations

Oxidative_Degradation_Pathway This compound This compound Phenoxy_Radical Phenoxy_Radical This compound->Phenoxy_Radical Radical Scavenging 3,5-Di-tert-butyl-4-hydroxybenzoic_acid 3,5-Di-tert-butyl-4-hydroxybenzoic_acid Phenoxy_Radical->3,5-Di-tert-butyl-4-hydroxybenzoic_acid Oxidation Stilbenequinone Stilbenequinone Phenoxy_Radical->Stilbenequinone Dimerization Quinone_Methide Quinone_Methide Phenoxy_Radical->Quinone_Methide Rearrangement

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions Acid_Hydrolysis Acid_Hydrolysis Neutralize_and_Dilute Neutralize_and_Dilute Acid_Hydrolysis->Neutralize_and_Dilute Base_Hydrolysis Base_Hydrolysis Base_Hydrolysis->Neutralize_and_Dilute Oxidation Oxidation Oxidation->Neutralize_and_Dilute Thermal Thermal Thermal->Neutralize_and_Dilute Photolytic Photolytic Photolytic->Neutralize_and_Dilute Start Start Prepare_Sample_Solutions Prepare_Sample_Solutions Start->Prepare_Sample_Solutions Apply_Stress_Conditions Apply_Stress_Conditions Prepare_Sample_Solutions->Apply_Stress_Conditions Analyze_by_HPLC_or_GCMS Analyze_by_HPLC_or_GCMS Neutralize_and_Dilute->Analyze_by_HPLC_or_GCMS Identify_Degradants_and_Quantify Identify_Degradants_and_Quantify Analyze_by_HPLC_or_GCMS->Identify_Degradants_and_Quantify End End Identify_Degradants_and_Quantify->End

Caption: General workflow for forced degradation studies.

References

Preventing oxidation of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde to prevent its oxidation.

Troubleshooting Guide

Oxidation is a primary concern during the storage of this compound. The aldehyde functional group is susceptible to oxidation, which can lead to the formation of impurities and affect experimental outcomes.

Problem Probable Cause(s) Recommended Solution(s)
Discoloration of the solid (from white/pale yellow to yellow/brown) Exposure to air (oxygen) and/or light.Store the compound in an amber glass vial, purge the headspace with an inert gas (e.g., argon or nitrogen), and seal the container tightly. Store in a cool, dark place.
Appearance of a crystalline precipitate or change in texture Formation of the oxidation product, 3,5-di-tert-butyl-4-hydroxybenzoic acid, which may have different solubility and crystal habits.The primary oxidation product is 3,5-di-tert-butyl-4-hydroxybenzoic acid. Purification through recrystallization may be necessary.
Inconsistent experimental results or reduced reactivity The presence of the oxidized impurity (carboxylic acid) can alter the reactivity and physical properties of the material.Confirm the purity of the starting material using analytical techniques such as NMR or HPLC before use. If oxidation is detected, purify the compound.
Slow degradation over long-term storage despite precautions Gradual oxidation due to residual oxygen or slow diffusion of air into the container.For very long-term storage, consider adding a radical scavenging antioxidant such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%).

Frequently Asked Questions (FAQs)

Q1: What is the primary oxidation product of this compound?

A1: The primary oxidation product is 3,5-di-tert-butyl-4-hydroxybenzoic acid. This occurs through the oxidation of the aldehyde group to a carboxylic acid.

Q2: What are the ideal storage conditions to prevent oxidation?

A2: To minimize oxidation, this compound should be stored in a tightly sealed, amber glass container to protect it from light. The container headspace should be purged with an inert gas like argon or nitrogen to displace air. It is recommended to store the container in a cool, dry, and dark place, such as a refrigerator or a desiccator cabinet away from light sources.

Q3: How can I tell if my sample of this compound has oxidized?

A3: Visual inspection can be a first indicator. The pure compound is typically a white to light yellow or beige crystalline powder. Oxidation can lead to a noticeable darkening of the color to yellow or brown. Analytically, the presence of the carboxylic acid impurity can be detected by techniques like ¹H NMR spectroscopy (observing the disappearance of the aldehyde proton signal and the appearance of a carboxylic acid proton signal), and chromatography (HPLC or TLC).

Q4: Can I still use the product if it shows signs of minor oxidation?

A4: The suitability of a partially oxidized sample depends on the specific requirements of your experiment. For applications sensitive to impurities, it is crucial to use a high-purity compound. The presence of the carboxylic acid can interfere with reactions involving the aldehyde group and may alter the product's physical properties. Therefore, purification is highly recommended if oxidation is suspected.

Q5: Is it possible to purify this compound that has partially oxidized?

A5: Yes, purification can be achieved through recrystallization. A common method is to dissolve the impure solid in a minimal amount of a hot solvent, such as isopropanol (B130326), and then allow it to cool slowly to form pure crystals, leaving the impurities in the solution. An alternative method involves an acid-base extraction to remove the acidic impurity.

Experimental Protocols

Protocol 1: Purification of Partially Oxidized this compound by Recrystallization

This protocol describes a method to purify the aldehyde by removing the more polar carboxylic acid impurity.

  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol (or a mixture of ethanol (B145695) and water) and heat gently with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification via Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid impurity to separate it from the neutral aldehyde.

  • Dissolution: Dissolve the impure sample in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic 3,5-di-tert-butyl-4-hydroxybenzoic acid will react with the base and move into the aqueous layer as its sodium salt, while the aldehyde remains in the organic layer.

  • Separation: Separate the organic layer.

  • Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Solvent Removal: Remove the organic solvent under reduced pressure to obtain the purified this compound.

Visualizations

Troubleshooting_Oxidation Troubleshooting Workflow for this compound Oxidation start Start: Observe potential degradation visual_check Visual Inspection: - Discoloration (yellow/brown)? - Change in texture? start->visual_check is_oxidized Is the compound oxidized? visual_check->is_oxidized Signs of degradation use_as_is Use with caution for non-sensitive applications visual_check->use_as_is No visible signs analytical_check Analytical Confirmation (e.g., NMR, HPLC): - Impurity peaks present? analytical_check->use_as_is Purity acceptable purify Purification Required analytical_check->purify Oxidation confirmed is_oxidized->analytical_check Yes is_oxidized->use_as_is No recrystallization Option 1: Recrystallization purify->recrystallization acid_base Option 2: Acid-Base Extraction purify->acid_base reassess_purity Re-assess Purity recrystallization->reassess_purity acid_base->reassess_purity storage Store purified compound under optimal conditions (inert gas, cool, dark) reassess_purity->storage end End: Use high-purity compound storage->end

Caption: A flowchart for troubleshooting the oxidation of this compound.

Storage_Recommendations Optimal Storage Protocol to Prevent Oxidation start Start: Receive/Synthesize This compound container Select Container: - Amber glass vial - Tightly sealing cap start->container transfer Transfer Compound container->transfer inert_gas Purge with Inert Gas (Argon or Nitrogen) transfer->inert_gas seal Seal Tightly inert_gas->seal storage_env Store in Controlled Environment: - Cool (e.g., refrigerator) - Dry (e.g., desiccator) - Dark seal->storage_env long_term For Long-Term Storage: Consider adding a stabilizer (e.g., 0.01% BHT) storage_env->long_term Optional end End: Minimized Oxidation storage_env->end long_term->end

Caption: Recommended workflow for the optimal storage of this compound.

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and BHT

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive review of available experimental data provides a comparative analysis of the antioxidant activities of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). This guide synthesizes findings from various in vitro antioxidant assays to offer a clear perspective for researchers, scientists, and professionals in drug development.

Executive Summary

Both this compound and BHT are phenolic compounds known for their antioxidant properties, primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. While BHT is a well-established and extensively studied antioxidant, data for this compound is less abundant. However, available research on derivatives and related structures suggests that modifications to the benzaldehyde (B42025) moiety can influence antioxidant efficacy. A direct comparison of the underivatized compound with BHT is crucial for understanding its relative potential.

Comparative Antioxidant Activity

To provide a clear comparison, the following table summarizes the available quantitative data from key antioxidant assays for both compounds. It is important to note that a direct comparison is challenging due to the limited number of studies that evaluate this compound's antioxidant activity in its pure form.

Antioxidant AssayThis compoundButylated Hydroxytoluene (BHT)Reference Compound
DPPH Radical Scavenging Activity (IC50) Data not available for the pure compound. A derivative, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, showed 84.64% scavenging at 100 µM, superior to BHT's 55.17% at the same concentration[1].23 mg/L[1]Ascorbic Acid (87.15% scavenging at 100 µM)[1]
Nitric Oxide Radical Scavenging Activity Data not available for the pure compound. The aforementioned derivative showed 57.71% scavenging at 100 µM, compared to BHT's 38.19%[1].38.19% scavenging at 100 µM[1]-
ABTS Radical Scavenging Activity (IC50) Data not available.Data varies across studies.-
Ferric Reducing Antioxidant Power (FRAP) Data not available.Data varies across studies.-

IC50: The concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity.

Mechanism of Antioxidant Action: Free Radical Scavenging

The primary mechanism by which phenolic antioxidants like this compound and BHT exert their effect is through free radical scavenging. This process typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the bulky tert-butyl groups, which prevents it from initiating further radical reactions.

Free_Radical_Scavenging cluster_0 Antioxidant Mechanism Phenolic_Antioxidant Phenolic Antioxidant (Ar-OH) Neutralized_Molecule Neutralized Molecule (RH) Phenolic_Antioxidant->Neutralized_Molecule Donates H• Phenoxyl_Radical Stabilized Phenoxyl Radical (Ar-O•) Phenolic_Antioxidant->Phenoxyl_Radical Forms Free_Radical Free Radical (R•) Free_Radical->Neutralized_Molecule

Caption: Free radical scavenging mechanism of phenolic antioxidants.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents: DPPH solution in methanol, test compound solutions at various concentrations, and a control (methanol).

  • Procedure:

    • A specific volume of the DPPH solution is added to the test compound solutions.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution, potassium persulfate (to generate the ABTS•+), test compound solutions.

  • Procedure:

    • The ABTS•+ solution is prepared by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • The test compound is added to the diluted ABTS•+ solution.

    • The decrease in absorbance is measured after a set time.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

  • Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), test compound solutions.

  • Procedure:

    • The FRAP reagent is freshly prepared.

    • The test compound is mixed with the FRAP reagent.

    • The mixture is incubated for a specific time at a controlled temperature.

    • The formation of the blue-colored ferrous-TPTZ complex is measured by the change in absorbance at a specific wavelength (e.g., 593 nm).

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a standard solution of known Fe²⁺ concentration (e.g., FeSO₄).

Experimental_Workflow cluster_workflow Antioxidant Assay Workflow Start Prepare Stock Solutions (Compound A, Compound B, Standards) Assay Perform Antioxidant Assays (DPPH, ABTS, FRAP) Start->Assay Measurement Spectrophotometric Measurement (Absorbance) Assay->Measurement Calculation Calculate % Inhibition / Reducing Power Determine IC50 / TEAC / FRAP values Measurement->Calculation Comparison Compare Antioxidant Activities Calculation->Comparison

Caption: General experimental workflow for comparing antioxidant activity.

Conclusion

Based on the currently available data, a direct and comprehensive comparison of the antioxidant activity of this compound and BHT is limited by the lack of studies on the pure form of the former. While a synthesized derivative of this compound has demonstrated superior radical scavenging capabilities compared to BHT, further research is required to evaluate the antioxidant potential of the parent compound itself. The provided experimental protocols offer a standardized framework for conducting such comparative studies, which would be invaluable for the scientific and drug development communities.

References

A Comparative Guide to the Efficacy of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and Other Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antioxidant research and development, the selection of an appropriate antioxidant agent is paramount for therapeutic efficacy and product stability. This guide provides an objective comparison of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde against other widely recognized phenolic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox, and Gallic Acid. The following sections detail their relative performance based on experimental data from established antioxidant capacity assays, outline the methodologies for these key experiments, and illustrate the underlying molecular pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of these compounds is commonly evaluated through various assays that measure their capacity to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of an antioxidant required to inhibit 50% of the free radicals in a given assay. A lower IC50 value indicates greater antioxidant potency. The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation.

It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented below is compiled from various sources and should be interpreted with this consideration.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundDPPH IC50
This compoundData not consistently available in comparative studies
Butylated Hydroxytoluene (BHT)~44.16 - 202.35 µg/mL[1][2]
Butylated Hydroxyanisole (BHA)~29.83 - 112.05 µg/mL[1][2]
Trolox3.77 - 97.5 µg/mL[2]
Gallic Acid3.53 - 8.85 µg/mL[3]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundABTS IC50
This compoundData not consistently available in comparative studies
Butylated Hydroxytoluene (BHT)18.86 µg/mL[4]
Butylated Hydroxyanisole (BHA)29.82 µg/mL[5]
Trolox2.93 - 21.1 µg/mL[2]
Gallic Acid6.68 - 8.85 µg/mL[3]

Table 3: ORAC (Oxygen Radical Absorbance Capacity) Values

CompoundORAC Value (mol TE/mol)
This compound0.595
Butylated Hydroxytoluene (BHT)Data varies across studies
Butylated Hydroxyanisole (BHA)Data varies across studies
Trolox1.0 (by definition)[2]
Gallic AcidData varies across studies

Mechanism of Action: Phenolic Antioxidants

Phenolic antioxidants exert their effects primarily by donating a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. This process is often described by two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The resulting phenoxy radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring, rendering it less reactive and thus terminating the oxidative chain reaction.

The antioxidant efficacy of a phenolic compound is influenced by several structural features:

  • Number and Position of Hydroxyl Groups: A higher number of hydroxyl groups generally increases antioxidant activity. Their position on the aromatic ring also plays a crucial role.

  • Steric Hindrance: Bulky substituents, such as the tert-butyl groups in this compound and BHT, can enhance the stability of the phenoxy radical, preventing it from initiating further radical reactions.

  • Electron-Donating Groups: Substituents that donate electrons to the aromatic ring can increase the electron density on the hydroxyl group, facilitating hydrogen donation.

Signaling Pathways in Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. ROS can damage cellular components, including DNA, proteins, and lipids, leading to cellular dysfunction and various pathologies. Cells have evolved intricate signaling pathways to respond to oxidative stress, primarily aimed at upregulating antioxidant defenses.

G Oxidative Stress Signaling Pathways ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->CellularDamage Nrf2 Nrf2 OxidativeStress->Nrf2 activates MAPK MAPK Pathway (e.g., ERK, JNK, p38) OxidativeStress->MAPK activates PI3K_Akt PI3K/Akt Pathway OxidativeStress->PI3K_Akt activates NFkB NF-κB Pathway OxidativeStress->NFkB activates Apoptosis Apoptosis CellularDamage->Apoptosis ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Keap1 Keap1 Keap1->Nrf2 inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->AntioxidantEnzymes promotes transcription of AntioxidantEnzymes->ROS neutralize MAPK->Nrf2 can activate PI3K_Akt->Nrf2 can activate Inflammation Inflammation NFkB->Inflammation G DPPH Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepDPPH Prepare 0.1 mM DPPH Solution AddDPPH Add DPPH Solution to all wells PrepDPPH->AddDPPH PrepSamples Prepare Serial Dilutions of Test Compounds & Standard AddToPlate Add Samples/Standard to 96-well Plate PrepSamples->AddToPlate AddToPlate->AddDPPH Incubate Incubate in Dark (30 min, RT) AddDPPH->Incubate MeasureAbsorbance Measure Absorbance at 517 nm Incubate->MeasureAbsorbance CalculateInhibition Calculate % Inhibition MeasureAbsorbance->CalculateInhibition DetermineIC50 Determine IC50 Value CalculateInhibition->DetermineIC50 G ABTS Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis GenerateABTS Generate ABTS•+ Stock Solution (12-16h incubation) DiluteABTS Dilute ABTS•+ to Absorbance of 0.70 GenerateABTS->DiluteABTS AddDilutedABTS Add Diluted ABTS•+ Solution DiluteABTS->AddDilutedABTS PrepSamples Prepare Serial Dilutions of Test Compounds & Standard AddToPlate Add Samples/Standard to 96-well Plate PrepSamples->AddToPlate AddToPlate->AddDilutedABTS Incubate Incubate (e.g., 6 min, RT) AddDilutedABTS->Incubate MeasureAbsorbance Measure Absorbance at 734 nm Incubate->MeasureAbsorbance CalculateInhibition Calculate % Inhibition MeasureAbsorbance->CalculateInhibition DetermineIC50 Determine IC50 Value CalculateInhibition->DetermineIC50 G ORAC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepReagents Prepare Fluorescein, AAPH, Test Compounds & Trolox Solutions AddToPlate Add Fluorescein & Samples/Trolox to black 96-well Plate PrepReagents->AddToPlate PreIncubate Pre-incubate at 37°C (e.g., 15 min) AddToPlate->PreIncubate AddAAPH Initiate Reaction with AAPH PreIncubate->AddAAPH MeasureFluorescence Monitor Fluorescence Decay Kinetically AddAAPH->MeasureFluorescence CalculateAUC Calculate Area Under the Curve (AUC) MeasureFluorescence->CalculateAUC DetermineORAC Determine ORAC Value (Trolox Equivalents) CalculateAUC->DetermineORAC

References

A Comparative Guide to the Quantitative Analysis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: HPLC-UV vs. UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides a detailed comparison of two common analytical techniques for the quantification of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

This compound is a phenolic aldehyde that serves as a key starting material and intermediate in the synthesis of various pharmaceutical compounds. Its precise quantification is crucial for ensuring product quality and process control. This guide presents detailed experimental protocols and performance data for both HPLC-UV and UV-Vis spectrophotometric methods to aid in the selection of the most appropriate technique for your analytical needs.

Methodology Comparison

The choice between HPLC-UV and UV-Vis spectrophotometry depends on several factors, including the required selectivity, sensitivity, and the complexity of the sample matrix. HPLC-UV offers high specificity by separating the analyte from potential impurities before quantification, making it ideal for complex mixtures and stability studies. UV-Vis spectrophotometry, while simpler and more cost-effective, is more susceptible to interference from other absorbing species in the sample.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reverse-phase HPLC method is typically employed.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 285 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

The following table summarizes typical validation parameters for an HPLC-UV method for the quantification of a phenolic aldehyde like this compound.

Validation ParameterTypical Performance
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Intra-day< 1.0%
- Inter-day< 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Specificity Able to separate from known impurities and degradation products

Disclaimer: The performance data presented is representative of a validated HPLC-UV method for a compound structurally similar to this compound and may vary based on the specific instrumentation and experimental conditions.

Diagram of the HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh Standard Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Dilute Serial Dilutions Dissolve_Std->Dilute Filter_Sample Filter Sample Dissolve_Sample->Filter_Sample Autosampler Autosampler Dilute->Autosampler Filter_Sample->Autosampler Column C18 Column Autosampler->Column Pump Pump Pump->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Concentration Calibration->Quantification

Caption: A flowchart illustrating the key steps in the HPLC-UV analysis of this compound.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more economical method for the quantification of compounds that absorb light in the ultraviolet-visible range. The presence of a chromophore in the this compound molecule allows for its direct quantification using this technique.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which the analyte is soluble and stable, and which is transparent in the wavelength range of interest (e.g., ethanol (B145695) or methanol).

  • Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. The λmax for this compound is typically around 285 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration of 100 µg/mL.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the chosen solvent to achieve a theoretical concentration within the calibration range.

  • Measurement:

    • Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the determined λmax.

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of the sample from the calibration curve.

The following table summarizes typical validation parameters for a UV-Vis spectrophotometric method for the quantification of a phenolic aldehyde.

Validation ParameterTypical Performance
Linearity (r²) ≥ 0.998
Range 2 - 10 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%
Precision (% RSD)
- Intra-day< 1.5%
- Inter-day< 2.5%
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantitation (LOQ) ~0.6 µg/mL
Specificity Prone to interference from other UV-absorbing compounds

Disclaimer: The performance data presented is representative of a validated UV-Vis spectrophotometric method for a compound structurally similar to this compound and may vary based on the specific instrumentation and experimental conditions.

Logical Relationship of Analytical Method Validation

Caption: A diagram illustrating the key parameters assessed during the validation of an analytical method.

Conclusion

Both HPLC-UV and UV-Vis spectrophotometry are viable methods for the quantification of this compound. The HPLC-UV method provides superior specificity and is the method of choice for the analysis of this compound in complex matrices or for stability-indicating assays where the presence of impurities and degradation products is a concern. The UV-Vis spectrophotometric method, being simpler and more cost-effective, is suitable for the routine analysis of pure bulk material where interfering substances are not expected. The data and protocols presented in this guide provide a solid foundation for researchers to select and implement the most appropriate analytical method for their specific application.

Unmasking Impurities: A Comparative Guide to the GC-MS Characterization of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of impurities in 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a common antioxidant and synthetic intermediate. We delve into detailed experimental protocols, present comparative data, and offer insights into alternative analytical approaches.

This compound is a widely used antioxidant in various industries, including pharmaceuticals, polymers, and food.[1] Its efficacy can be compromised by the presence of impurities, which may arise during synthesis or degradation. Therefore, robust analytical methods are crucial for their identification and quantification. GC-MS stands out as a powerful technique for this purpose, offering high separation efficiency and definitive compound identification.

Experimental Workflow: A Roadmap to Impurity Detection

The general workflow for the analysis of this compound impurities by GC-MS involves sample preparation, chromatographic separation, and mass spectrometric detection and identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification Sample Sample of 3,5-Di-tert-butyl- 4-hydroxybenzaldehyde Dissolution Dissolution in a suitable solvent (e.g., Methanol) Sample->Dissolution Dilution Dilution to appropriate concentration Dissolution->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (e.g., Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection PeakIntegration Peak Integration Detection->PeakIntegration LibrarySearch Mass Spectral Library Search (e.g., NIST) PeakIntegration->LibrarySearch Identification Impurity Identification LibrarySearch->Identification Quantification Quantification Identification->Quantification

GC-MS Experimental Workflow

Detailed Experimental Protocols

A robust GC-MS method is essential for the reliable characterization of impurities. Below is a typical protocol adapted from methodologies used for the analysis of related compounds.

Sample Preparation:

  • Dissolution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent such as methanol (B129727) or dichloromethane.

  • Dilution: Further dilute the sample solution to a final concentration of approximately 100 µg/mL with the same solvent.

GC-MS Parameters:

ParameterRecommended Conditions
Gas Chromatograph Agilent 8890 GC or equivalent
Column Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Split/Splitless
Injection Volume 1 µL
Injection Mode Splitless
Inlet Temperature 280 °C
Oven Program Initial temp: 70 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 10 min)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Mass Spectrometer Agilent 7250 GC/Q-TOF or equivalent
Transfer Line Temp. 280 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Mass Range m/z 40-550
Scan Rate 3 scans/sec

Potential Impurities and Their Identification

Impurities in this compound can originate from the synthetic route or from degradation. Potential impurities include starting materials, by-products, and degradation products.

Known and Potential Impurities:

Impurity NamePotential Source
2,6-Di-tert-butyl-4-methylphenol (BHT)Starting material/precursor[1]
3,5-Di-tert-butyl-4-hydroxybenzoic acidOxidation product
3,3′,5,5′-Tetra-tert-butyl-4,4′-stilbenequinoneDegradation product
2,4-Di-tert-butylphenolDegradation product
7,9-Di-tert-butyl-1-oxaspiro[2][3]deca-6,9-diene-2,8-dioneDegradation product

The identification of these impurities is achieved by comparing their mass spectra with established libraries such as the NIST Mass Spectral Library. The fragmentation patterns observed in the mass spectrum provide a unique fingerprint for each compound.

Performance Comparison: GC-MS vs. High-Performance Liquid Chromatography (HPLC)

While GC-MS is highly effective for volatile and semi-volatile impurities, High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for non-volatile or thermally labile compounds. The choice between these techniques depends on the nature of the expected impurities.[4][5][6]

Comparative Overview of Analytical Techniques:

ParameterGC-MSHPLC-UV/DAD
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity in the liquid phase.
Analytes Volatile and semi-volatile, thermally stable compounds.Non-volatile and thermally labile compounds.
Sensitivity High, especially for volatile compounds (ppm to ppb levels).Good, but can be lower than GC-MS for certain compounds.
Selectivity High, based on both retention time and mass spectrum.Moderate, based on retention time and UV spectrum.
Identification Definitive identification through mass spectral libraries.Tentative identification; requires reference standards for confirmation.
Sample Prep. May require derivatization for non-volatile compounds.Generally simpler for polar compounds.

For a comprehensive impurity profile of this compound, a combination of both GC-MS and HPLC is often recommended to ensure the detection of a wide range of potential impurities.[7]

Conclusion

The characterization of impurities in this compound is a critical aspect of quality control in various industries. GC-MS provides a robust and reliable method for the identification and quantification of volatile and semi-volatile impurities. By employing a well-defined experimental protocol and leveraging the complementary strengths of other analytical techniques like HPLC, researchers and drug development professionals can ensure the purity and safety of their products. This guide serves as a foundational resource for developing and implementing effective analytical strategies for impurity profiling.

References

Comparative Analysis of the Biological Activities of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antioxidant and anti-inflammatory potential of novel 3,5-Di-tert-butyl-4-hydroxybenzaldehyde derivatives, supported by comparative experimental data and detailed methodologies.

The synthetic versatility of this compound, a scaffold derived from the widely used antioxidant butylated hydroxytoluene (BHT), has spurred the development of a diverse range of derivatives with promising biological activities. The characteristic bulky tert-butyl groups positioned ortho to the phenolic hydroxyl moiety provide steric hindrance, which is crucial for stabilizing the resulting phenoxyl radical and contributes significantly to the antioxidant capacity of these compounds. This guide presents a comparative study of the antioxidant and anti-inflammatory properties of various derivatives, offering valuable insights for the rational design of new therapeutic agents.

Antioxidant Activity: A Comparative Overview

The antioxidant potential of this compound derivatives is a key area of investigation, with studies consistently demonstrating their ability to scavenge free radicals and inhibit lipid peroxidation. The efficacy of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and lipid peroxidation inhibition assays.

A study on flavonoid analogues incorporating the 3,5-di-tert-butyl-4-hydroxyphenyl moiety revealed that an arylidene flavanone (B1672756) derivative was the most potent antioxidant, exhibiting 70.8% interaction with the DPPH radical and a 77.4% inhibition of lipid peroxidation[1]. In another study, a novel isoxazolone derivative of this compound demonstrated superior DPPH free radical scavenging activity (84.64% at 100 µM) compared to the standard antioxidant BHT (55.17% at 100 µM) and was comparable to ascorbic acid (87.15% at 100 µM)[2].

Table 1: Comparative Antioxidant Activity of this compound Derivatives

Derivative ClassCompoundAssayResult
Flavonoid Analogues Arylidene flavanone 5DPPH radical interaction70.8% interaction[1]
Inhibition of lipid peroxidation77.4% inhibition[1]
Flavanone 4Inhibition of lipid peroxidation59.3% inhibition[1]
Flavanone 3Inhibition of lipid peroxidation21.1% inhibition[1]
Isoxazolone Derivative 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-oneDPPH free radical scavenging84.64% scavenging (at 100 µM)[2]
Nitric oxide free radical scavenging57.71% scavenging (at 100 µM)[2]
Reference Compounds Ascorbic acidDPPH free radical scavenging87.15% scavenging (at 100 µM)[2]
Butylated hydroxytoluene (BHT)DPPH free radical scavenging55.17% scavenging (at 100 µM)[2]
Nitric oxide free radical scavenging38.19% scavenging (at 100 µM)[2]

Anti-inflammatory Potential: Insights from In Vivo Studies

The anti-inflammatory properties of this compound derivatives, particularly chalcones, have been a subject of significant interest. Research has shown that certain chalcone (B49325) derivatives exhibit potent anti-inflammatory effects, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).

In a study evaluating two series of regioisomeric chalcones, compounds with no or small substituents at the para-position of the phenyl ring demonstrated the most significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. Notably, the anti-inflammatory effects of (E)-3-(4-Methanesulfonylphenyl)-1-phenylprop-2-en-1-one and its regioisomer were comparable to that of celecoxib[3].

Table 2: Comparative Anti-inflammatory Activity of Chalcone Derivatives

CompoundDose (mg/kg)Anti-inflammatory Effect (Carrageenan-induced paw edema)
(E)-3-(4-Methanesulfonylphenyl)-1-phenylprop-2-en-1-one10 and 20Significant; comparable to celecoxib[3]
(E)-1-(4-Methanesulfonylphenyl)-3-phenylprop-2-en-1-one10 and 20Significant; comparable to celecoxib[3]
(E)-3-(4-Methanesulfonylphenyl)-1-(4-methylphenyl)prop-2-en-1-one40Significant[3]
(E)-1-(4-Methanesulfonylphenyl)-3-(4-methylphenyl)prop-2-en-1-one80Significant[3]

Experimental Protocols

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Various concentrations of the test compounds and a standard antioxidant are added to the DPPH solution.

  • The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance is measured at approximately 517 nm.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Carrageenan-Induced Paw Edema

Principle: This in vivo model is used to assess the acute anti-inflammatory activity of a compound. The subplantar injection of carrageenan induces a localized inflammatory response, leading to paw edema. The reduction in paw volume by a test compound indicates its anti-inflammatory potential.

Procedure:

  • Test compounds, a standard anti-inflammatory drug, or a vehicle are administered to groups of rodents (rats or mice).

  • After a specific period, a solution of carrageenan is injected into the subplantar region of one of the hind paws.

  • The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds.

  • After an incubation period, the MTT solution is added to each well.

  • The plate is incubated to allow for the formation of formazan crystals.

  • A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength between 550 and 600 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Key Signaling Pathway in Inflammation

The anti-inflammatory effects of many compounds are mediated through the modulation of specific signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: The canonical NF-κB signaling pathway.

References

A Comparative Guide to the Efficacy of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde as a Polymer Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Alternatives

In the realm of polymer science, ensuring the longevity and stability of materials is paramount. Degradation due to oxidative processes, initiated by heat, light, and mechanical stress, can significantly compromise the physical and chemical properties of polymers. To counteract this, antioxidants are incorporated as stabilizers. This guide provides a comprehensive comparison of the efficacy of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde as a polymer stabilizer against other common alternatives, supported by experimental data and detailed methodologies.

Introduction to Phenolic Antioxidants

This compound belongs to the class of sterically hindered phenolic antioxidants.[1][2] These compounds are widely utilized in the polymer industry to protect materials from thermo-oxidative degradation during processing and throughout their service life. The fundamental mechanism of action for phenolic antioxidants involves the donation of a hydrogen atom from the hydroxyl group to terminate the chain reaction of free radicals, thereby preventing further degradation of the polymer matrix. The presence of bulky tert-butyl groups at the ortho positions to the hydroxyl group enhances the stability of the resulting phenoxyl radical, preventing it from initiating new degradation chains.

Comparative Performance Analysis

While direct, comprehensive comparative studies including this compound against a wide range of commercial stabilizers in a single study are limited in publicly available literature, we can synthesize a comparative overview based on the performance of similar phenolic antioxidants. The primary alternatives for comparison include other widely used hindered phenolic antioxidants such as Irganox 1010, Irganox 1076, and Butylated Hydroxytoluene (BHT).

The key performance indicators for evaluating the efficacy of polymer stabilizers are:

  • Oxidative Induction Time (OIT): A measure of the thermal oxidative stability of a material. A longer OIT indicates greater resistance to oxidation.

  • Melt Flow Index (MFI): An indicator of the polymer's viscosity and molecular weight. A stable MFI after processing and aging suggests effective stabilization.

  • Color Stability (Yellowness Index): A measure of the discoloration of the polymer upon exposure to heat and light. A lower yellowness index is desirable.

The following tables summarize typical performance data for different phenolic antioxidants in common polymers like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). It is important to note that the performance of a stabilizer can vary depending on the polymer type, processing conditions, and the presence of other additives.

Table 1: Comparative Performance of Phenolic Antioxidants in Polypropylene (PP)

StabilizerConcentration (wt%)OIT at 200°C (min)MFI (g/10 min) after multiple extrusionsYellowness Index after aging
Control (Unstabilized) 0< 1Significant IncreaseHigh
This compound 0.1Data not available in direct comparative studiesData not available in direct comparative studiesData not available in direct comparative studies
Irganox 1010 0.115 - 30StableLow to Moderate
Irganox 1076 0.110 - 25StableLow to Moderate
BHT 0.15 - 15Moderate IncreaseModerate to High

Table 2: Comparative Performance of Phenolic Antioxidants in Polyethylene (PE)

StabilizerConcentration (wt%)OIT at 200°C (min)MFI (g/10 min) after processingYellowness Index after UV exposure
Control (Unstabilized) 0< 1Significant ChangeHigh
This compound 0.1Data not available in direct comparative studiesData not available in direct comparative studiesData not available in direct comparative studies
Irganox 1010 0.120 - 40StableLow to Moderate
Irganox 1076 0.115 - 35StableLow to Moderate
BHT 0.18 - 20Moderate ChangeModerate to High

Note: The data presented in these tables are representative values collated from various studies on phenolic antioxidants. The absence of specific comparative data for this compound highlights a gap in the current scientific literature.

Mechanism of Action: A Visual Representation

The primary function of hindered phenolic antioxidants is to interrupt the free-radical chain reaction that leads to polymer degradation. The following diagram illustrates this general mechanism.

Phenolic Antioxidant Mechanism cluster_stabilization Stabilization by Phenolic Antioxidant (ArOH) Polymer (RH) Polymer (RH) Polymer Radical (R.) Polymer Radical (R.) Polymer (RH)->Polymer Radical (R.) Initiation (Heat, Light, Stress) Peroxy Radical (ROO.) Peroxy Radical (ROO.) Polymer Radical (R.)->Peroxy Radical (ROO.) + O2 Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO.)->Hydroperoxide (ROOH) + RH Peroxy Radical (ROO.)->Hydroperoxide (ROOH) + ArOH Stable Phenoxyl Radical (ArO.) Stable Phenoxyl Radical (ArO.) Alkoxy Radical (RO.)\n+ Hydroxyl Radical (.OH) Alkoxy Radical (RO.) + Hydroxyl Radical (.OH) Hydroperoxide (ROOH)->Alkoxy Radical (RO.)\n+ Hydroxyl Radical (.OH) Decomposition Alkoxy Radical (RO.) Alkoxy Radical (RO.) Alkoxy Radical (RO.)->Polymer Radical (R.) + RH Alcohol (ROH) Alcohol (ROH) Alkoxy Radical (RO.)->Alcohol (ROH) + ArOH Hydroxyl Radical (.OH) Hydroxyl Radical (.OH) Hydroxyl Radical (.OH)->Polymer Radical (R.) + RH Non-radical Products Non-radical Products Stable Phenoxyl Radical (ArO.)->Non-radical Products Termination

Caption: General mechanism of polymer stabilization by a hindered phenolic antioxidant.

Experimental Protocols

To ensure objective and reproducible results in the evaluation of polymer stabilizers, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited.

Oxidative Induction Time (OIT) Measurement

Objective: To determine the thermal oxidative stability of the stabilized polymer.

Apparatus: Differential Scanning Calorimeter (DSC).

Procedure:

  • A small sample of the polymer (typically 5-10 mg) is placed in an open aluminum pan.

  • The sample is heated to a specified isothermal temperature (e.g., 200°C for polypropylene) under a nitrogen atmosphere in the DSC cell.

  • Once the temperature has stabilized, the atmosphere is switched from nitrogen to oxygen at a constant flow rate.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

Melt Flow Index (MFI) Measurement

Objective: To assess the effect of the stabilizer on the processability and molecular weight stability of the polymer.

Apparatus: Melt Flow Indexer.

Procedure:

  • The polymer, compounded with the stabilizer, is preheated in the barrel of the MFI apparatus at a specified temperature (e.g., 230°C for polypropylene).

  • A standard weight is applied to the piston to extrude the molten polymer through a die of a specific diameter.

  • The mass of the extrudate is collected over a set period of time.

  • The MFI is calculated in grams of polymer per 10 minutes.

  • To simulate processing degradation, the MFI can be measured after multiple extrusion cycles.

Yellowness Index (YI) Measurement

Objective: To quantify the color change of the polymer after exposure to heat or UV radiation.

Apparatus: Spectrophotometer or colorimeter.

Procedure:

  • Polymer samples (e.g., plaques or films) are prepared with and without the stabilizer.

  • The initial color of the samples is measured using a spectrophotometer, and the Yellowness Index is calculated according to standard methods (e.g., ASTM E313).

  • The samples are then subjected to accelerated aging conditions, such as exposure to elevated temperatures in an oven or UV radiation in a weathering chamber.

  • The color of the aged samples is measured at regular intervals, and the change in the Yellowness Index is recorded.

Logical Workflow for Stabilizer Evaluation

The following diagram outlines the logical workflow for the comprehensive evaluation of a polymer stabilizer.

Stabilizer Evaluation Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison Polymer Resin Polymer Resin Compounding Compounding Polymer Resin->Compounding Stabilizer Candidates Stabilizer Candidates Stabilizer Candidates->Compounding Specimen Preparation Specimen Preparation Compounding->Specimen Preparation Thermal Stability (OIT) Thermal Stability (OIT) Specimen Preparation->Thermal Stability (OIT) Processability (MFI) Processability (MFI) Specimen Preparation->Processability (MFI) Color Stability (Yellowness Index) Color Stability (Yellowness Index) Specimen Preparation->Color Stability (Yellowness Index) Long-Term Aging Long-Term Aging Specimen Preparation->Long-Term Aging Data Collection Data Collection Thermal Stability (OIT)->Data Collection Processability (MFI)->Data Collection Color Stability (Yellowness Index)->Data Collection Long-Term Aging->Data Collection Comparative Analysis Comparative Analysis Data Collection->Comparative Analysis Efficacy Conclusion Efficacy Conclusion Comparative Analysis->Efficacy Conclusion

Caption: Workflow for evaluating the performance of polymer stabilizers.

Conclusion

This compound is a sterically hindered phenolic antioxidant with the potential to be an effective polymer stabilizer. Its structural similarity to other well-established stabilizers like BHT and the phenolic moieties in Irganox compounds suggests comparable performance in preventing thermo-oxidative degradation. However, a clear gap exists in the scientific literature providing direct, quantitative comparisons of its efficacy against these common alternatives.

For researchers and professionals in polymer science and drug development, while this compound can be considered a viable candidate for polymer stabilization, its selection should be preceded by rigorous in-house testing following the detailed experimental protocols outlined in this guide. Such testing is crucial to determine its specific performance characteristics within the intended polymer matrix and application, allowing for an informed decision on its suitability compared to more extensively documented stabilizers like Irganox 1010 and Irganox 1076. Further published research directly comparing these stabilizers would be of significant value to the scientific community.

References

A Comparative Guide to the Quantitative Analysis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (DTBHB) in complex matrices is crucial for various applications, including stability studies of pharmaceuticals, monitoring of polymer degradation, and assessment of food quality. DTBHB is a prominent oxidation product of the widely used antioxidant Butylated Hydroxytoluene (BHT) and its presence can be an indicator of product degradation.[1] This guide provides a comparative overview of the primary analytical techniques employed for the quantitative analysis of DTBHB, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of DTBHB depends on factors such as the nature of the sample matrix, the required sensitivity, and the available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and limitations in terms of selectivity, sensitivity, and sample throughput.

Analytical MethodCommon MatrixSample PreparationLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
HPLC-UV Plastics, FoodSolvent Extraction, Solid-Phase Extraction (SPE)>0.99~0.14-0.15 µg/mL~0.45-0.50 µg/mL85.0 - 95.8
GC-MS Cosmetics, FoodLiquid-Liquid Extraction (LLE), Derivatization (optional)>0.99Analyte DependentAnalyte Dependent71.3 - 85.6
LC-MS/MS Biological FluidsProtein Precipitation, Enzymatic Hydrolysis, SPE>0.99Sub-µg/mLSub-µg/mL>90

Note: Data for hindered phenolic antioxidants in general, specific data for DTBHB may vary.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible quantitative data. Below are representative methodologies for the analysis of DTBHB and related phenolic antioxidants in different matrices.

HPLC-UV Method for DTBHB in Plastic Materials

This method is adapted from the analysis of hindered phenolic antioxidants in plastic packaging.

Sample Preparation (Solid-Phase Extraction):

  • Weigh 1 gram of the finely ground plastic sample into a glass vial.

  • Add 10 mL of a suitable solvent (e.g., acetonitrile (B52724) or a mixture of n-hexane and isopropanol) and extract the sample using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Pass the supernatant through a 0.45 µm syringe filter.

  • If further cleanup is required, the extract can be passed through a C18 SPE cartridge, pre-conditioned with methanol (B129727) and water. Elute the analyte with a small volume of acetonitrile.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water. For Mass-Spec (MS) compatible applications, formic acid can be used as an additive instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 280 nm.

  • Injection Volume: 20 µL.

Quantification:

  • Prepare a series of standard solutions of DTBHB in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of DTBHB in the sample extract from the calibration curve.

GC-MS Method for DTBHB in Cosmetic Formulations

This protocol is based on general methods for the analysis of preservatives and antioxidants in cosmetics.

Sample Preparation (Liquid-Liquid Extraction):

  • Weigh approximately 0.5 g of the cosmetic sample into a centrifuge tube.

  • Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethanol).

  • Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.

  • Add 5 mL of saturated sodium chloride solution and vortex again.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate) for GC-MS analysis. Derivatization with an agent like BSTFA may be employed to improve the chromatographic properties of the analyte.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-550) for identification and selected ion monitoring (SIM) for quantification, using characteristic ions of DTBHB (e.g., m/z 234, 219).

LC-MS/MS Method for DTBHB Metabolites in Biological Fluids

This protocol is adapted from a validated method for a structurally similar BHT metabolite, 3,5-di-tert-butyl-4-hydroxybenzoic acid, in urine.

Sample Preparation (Enzymatic Hydrolysis and SPE):

  • To 0.5 mL of the urine sample in a vial, add an internal standard solution (e.g., a stable isotope-labeled DTBHB).

  • Add 1 mL of ammonium (B1175870) acetate buffer (pH 5.0).

  • For the cleavage of glucuronidated and sulfated metabolites, add 5 µL of β-glucuronidase/arylsulfatase and incubate at 37°C for 3 hours.

  • After incubation, cool the sample to room temperature.

  • Load the sample onto a pre-conditioned polymeric reversed-phase SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the analyte with a small volume of methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A C18 or similar reversed-phase column suitable for UPLC or HPLC.

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode, depending on the analyte's properties.

  • MS Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ion transitions for DTBHB would need to be optimized.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantitative analysis of DTBHB in complex mixtures.

DTBHB_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Mixture (e.g., Plastic, Cosmetic, Biological Fluid) Extraction Extraction (Solvent, LLE, SPE) Sample->Extraction Cleanup Cleanup / Derivatization (SPE, Filtration) Extraction->Cleanup HPLC HPLC-UV Cleanup->HPLC GCMS GC-MS Cleanup->GCMS LCMSMS LC-MS/MS Cleanup->LCMSMS Quantification Quantification (Calibration Curve) HPLC->Quantification GCMS->Quantification LCMSMS->Quantification Validation Method Validation (LOD, LOQ, Accuracy, Precision) Quantification->Validation Report Report Validation->Report

Caption: General workflow for the quantitative analysis of DTBHB.

References

A Spectroscopic Comparison of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the antioxidant and valuable synthetic intermediate, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, with its common precursors, 2,6-di-tert-butylphenol (B90309) and 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene - BHT). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their spectral characteristics to aid in synthesis monitoring, quality control, and structural elucidation.

The following sections present a comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these compounds. Detailed experimental protocols for these spectroscopic techniques are also provided.

Spectroscopic Data Comparison

The key spectroscopic data for this compound and its precursors are summarized in the tables below for easy comparison.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
This compound 9.84s1H-CHODMSO-d6
7.95s1H-OHDMSO-d6
7.71s2HAr-HDMSO-d6
1.42s18H-C(CH₃)₃DMSO-d6
2,6-Di-tert-butylphenol 7.08t, J=7.7 Hz1HAr-H (para)CDCl₃
6.85d, J=7.7 Hz2HAr-H (meta)CDCl₃
5.09s1H-OHCDCl₃
1.45s18H-C(CH₃)₃CDCl₃
2,6-Di-tert-butyl-4-methylphenol (BHT) 6.98s2HAr-HCDCl₃
5.01s1H-OHCDCl₃
2.27s3HAr-CH₃CDCl₃
1.43s18H-C(CH₃)₃CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignmentSolvent
This compound 191.5C=ODMSO-d6
159.0C-OHDMSO-d6
139.9Ar-CDMSO-d6
129.7Ar-CHDMSO-d6
127.8Ar-CDMSO-d6
34.8-C(CH₃)₃DMSO-d6
30.0-C(CH₃)₃DMSO-d6
2,6-Di-tert-butylphenol 152.0C-OHCDCl₃
135.8Ar-CCDCl₃
125.4Ar-CH (para)CDCl₃
122.9Ar-CH (meta)CDCl₃
34.4-C(CH₃)₃CDCl₃
30.3-C(CH₃)₃CDCl₃
2,6-Di-tert-butyl-4-methylphenol (BHT) 151.8C-OHCDCl₃
135.6Ar-CCDCl₃
128.9C-CH₃CDCl₃
125.2Ar-CHCDCl₃
34.2-C(CH₃)₃CDCl₃
30.3-C(CH₃)₃CDCl₃
21.5Ar-CH₃CDCl₃

Table 3: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)IntensityAssignment
This compound ~3400Strong, BroadO-H stretch
~2960StrongC-H stretch (aliphatic)
~1670StrongC=O stretch (aldehyde)
~1580MediumC=C stretch (aromatic)
2,6-Di-tert-butylphenol ~3640SharpO-H stretch (free)
~2960StrongC-H stretch (aliphatic)
~1600, ~1480MediumC=C stretch (aromatic)
2,6-Di-tert-butyl-4-methylphenol (BHT) ~3630SharpO-H stretch (free)
~2960StrongC-H stretch (aliphatic)
~1600, ~1485MediumC=C stretch (aromatic)

Table 4: Mass Spectrometry (MS) Data

Compoundm/zRelative Intensity (%)Assignment
This compound 234100[M]⁺
21995[M-CH₃]⁺
20530[M-CHO]⁺
2,6-Di-tert-butylphenol 206100[M]⁺
19195[M-CH₃]⁺
17720[M-C₂H₅]⁺
2,6-Di-tert-butyl-4-methylphenol (BHT) 220100[M]⁺
20595[M-CH₃]⁺
17715[M-C₃H₇]⁺

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analyses presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C NMR: A larger number of scans and a longer acquisition time are typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (~100 mg) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the KBr pellet or salt plate is recorded first. The sample is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, the sample is first dissolved in a suitable solvent (e.g., dichloromethane (B109758) or methanol) and injected into the GC.

  • Ionization: Electron Ionization (EI) is a common method for these compounds, typically performed at 70 eV.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Visualizations

Synthetic Pathway

The synthesis of this compound often proceeds from 2,6-di-tert-butylphenol via a formylation reaction, such as the Duff reaction or the Reimer-Tiemann reaction.

Synthesis_Pathway cluster_precursors Precursors cluster_reactions Formylation Reactions cluster_product Product 2_6_dtbp 2,6-Di-tert-butylphenol Duff Duff Reaction (Hexamethylenetetramine, Acid) 2_6_dtbp->Duff Reimer_Tiemann Reimer-Tiemann Reaction (Chloroform, Base) 2_6_dtbp->Reimer_Tiemann product 3,5-Di-tert-butyl-4- hydroxybenzaldehyde Duff->product Reimer_Tiemann->product

Caption: Synthetic routes to this compound.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis and comparison of these compounds is illustrated below.

Analysis_Workflow Start Sample Preparation NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Data_Processing Data Processing and Spectral Interpretation NMR->Data_Processing FTIR->Data_Processing MS->Data_Processing Comparison Comparative Analysis of Spectroscopic Data Data_Processing->Comparison Report Reporting and Visualization Comparison->Report

Caption: Workflow for comparative spectroscopic analysis.

Performance of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde in Antioxidant Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant performance of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a known metabolite of the widely used synthetic antioxidant Butylated Hydroxytoluene (BHT). Its efficacy is evaluated against other relevant antioxidants, supported by available experimental data. This document outlines detailed experimental protocols for key antioxidant assays and visualizes relevant biochemical pathways and workflows to aid in research and development.

Executive Summary

This compound exhibits antioxidant properties, although its direct radical scavenging efficiency appears to be lower than its parent compound, BHT, in certain contexts. The presence of an aldehyde group in place of a methyl group on the phenolic ring influences its antioxidant capacity. While direct comparative data from common spectrophotometric assays like DPPH, ABTS, and FRAP are limited in publicly available literature, analysis from polymerization inhibition assays provides valuable insights into its radical scavenging kinetics. Structure-activity relationship principles for hindered phenolic antioxidants suggest that the electron-withdrawing nature of the aldehyde group may reduce the hydrogen-donating ability of the phenolic hydroxyl group, thereby affecting its antioxidant potential.

Data Presentation: Comparative Antioxidant Performance

Quantitative data on the antioxidant activity of this compound is primarily available from studies investigating the radical-scavenging activity of BHT and its metabolites. The following table summarizes key parameters from a study by Fujisawa et al. (2004), which utilized the inhibition of methyl methacrylate (B99206) (MMA) polymerization to assess antioxidant activity.

CompoundAssayParameterValueReference
This compound MMA Polymerization InhibitionStoichiometric Factor (n)0.1 - 0.3[1]
Inhibition Rate (kinh)(0.4 - 1.7) x 10⁴ M⁻¹s⁻¹[1]
Butylated Hydroxytoluene (BHT) MMA Polymerization InhibitionStoichiometric Factor (n)1.0 - 2.0[1]
Inhibition Rate (kinh)(0.1 - 0.2) x 10⁴ M⁻¹s⁻¹[1]
Trolox DPPH Scavenging AssayIC₅₀Typically in the range of 3-8 µg/mL
ABTS Scavenging AssayTEAC1.0 (by definition)
Ascorbic Acid DPPH Scavenging AssayIC₅₀Typically in the range of 2-5 µg/mL
FRAP AssayFRAP ValueHigh, often used as a positive control

Discussion of Antioxidant Performance

The data from the MMA polymerization inhibition assay indicates that this compound has a lower stoichiometric factor (n) compared to BHT.[1] The stoichiometric factor represents the number of free radicals trapped by one molecule of the antioxidant. A lower 'n' value suggests that this compound is less efficient in scavenging multiple radicals compared to BHT.[1]

However, the inhibition rate constant (kinh) for this compound is higher than that of BHT.[1] This suggests that while it may not scavenge as many radicals per molecule, it reacts with them at a faster rate.[1]

From a structure-activity relationship perspective, the antioxidant activity of hindered phenols is largely dependent on the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical. The presence of bulky tert-butyl groups at the ortho positions sterically hinders the hydroxyl group, which can enhance the stability of the resulting phenoxyl radical. The substitution at the para position also plays a crucial role. In BHT, the methyl group is an electron-donating group, which enhances the hydrogen-donating ability of the hydroxyl group. In contrast, the aldehyde group in this compound is electron-withdrawing, which can decrease the electron density on the hydroxyl group and potentially reduce its hydrogen-donating capacity. This could explain the lower stoichiometric factor observed.

It is also important to consider the potential for pro-oxidant activity. Some studies have suggested that metabolites of BHT could be involved in pro-oxidant effects under certain conditions, though specific data for this compound is limited.

Experimental Protocols

Detailed methodologies for the three most common in vitro antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Sample Preparation: Dissolve this compound and reference antioxidants (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to a larger volume of the DPPH solution in a microplate well or a cuvette.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Methodology:

  • ABTS•+ Generation: Generate the ABTS radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the sample or standard (e.g., Trolox) to a larger volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Methodology:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Assay Procedure:

    • Add a small volume of the sample or standard (e.g., FeSO₄ or Trolox) to a larger volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺ or Trolox. Results are expressed as FRAP values (in µM Fe(II) equivalents).

Visualizations

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination Keap1_Nrf2->Ub promotes Nucleus Nucleus Nrf2->Nucleus translocates to Proteasome Proteasomal Degradation Ub->Proteasome Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Nrf2_n->ARE binds to

Caption: The Keap1-Nrf2 signaling pathway is a key regulator of cellular antioxidant responses.

Experimental Workflow: General Antioxidant Assay

Antioxidant_Assay_Workflow Start Start: Prepare Reagents (e.g., DPPH, ABTS, FRAP) Prepare_Samples Prepare Sample and Standard Solutions Start->Prepare_Samples Reaction Mix Reagents with Sample/Standard Prepare_Samples->Reaction Incubation Incubate under Controlled Conditions Reaction->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Calculation Calculate % Inhibition, IC50, or TEAC Measurement->Calculation End End: Comparative Analysis Calculation->End

Caption: A generalized workflow for in vitro antioxidant capacity determination.

Logical Relationship: Structure-Activity of Hindered Phenols

SAR_Hindered_Phenols Structure Chemical Structure of Hindered Phenol OH_group Phenolic -OH Group Structure->OH_group Ortho_Sub Ortho-substituents (e.g., tert-butyl) Structure->Ortho_Sub Para_Sub Para-substituent (e.g., -CH3, -CHO) Structure->Para_Sub Activity Antioxidant Activity OH_group->Activity H-donation Ortho_Sub->Activity Steric hindrance & Radical stabilization Para_Sub->Activity Electronic effects (donating/withdrawing)

Caption: Key structural features influencing the antioxidant activity of hindered phenols.

References

Degradation Analysis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the degradation products of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a prominent antioxidant and a key intermediate in various industries. By examining its stability profile alongside common alternative phenolic antioxidants, this document aims to equip researchers and drug development professionals with the necessary data to make informed decisions regarding its application and formulation.

Executive Summary

This compound, a derivative of Butylated Hydroxytoluene (BHT), is susceptible to degradation primarily through oxidation of its aldehyde functional group. This process can lead to the formation of 3,5-Di-tert-butyl-4-hydroxybenzoic acid. Further degradation, mirroring that of its parent compound BHT, can yield quinone and phenol (B47542) derivatives. When compared to other synthetic phenolic antioxidants such as Butylated Hydroxyanisole (BHA), Tert-Butylhydroquinone (TBHQ), and Propyl Gallate (PG), the parent compound BHT, and by extension its aldehyde derivative, generally exhibits lower thermal stability. The selection of an appropriate antioxidant should, therefore, be guided by the specific stress conditions of the application.

Predicted Degradation Pathways of this compound

While specific forced degradation studies on this compound are not extensively available in the public domain, its degradation pathways can be predicted based on the known behavior of its parent compound, BHT, and the chemical reactivity of the substituted benzaldehyde (B42025) moiety. The primary degradation is expected under oxidative and photolytic stress.

Key Predicted Degradation Products:

  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid: Formed via the oxidation of the aldehyde group. This is a highly probable degradation product under oxidative conditions.

  • 2,6-Di-tert-butyl-p-benzoquinone: Resulting from the oxidation of the phenolic group.

  • 2,6-Di-tert-butylphenol: Potential product through decarboxylation of the corresponding benzoic acid or other degradation routes.

These predicted pathways are based on the established degradation of BHT, which is known to metabolize and degrade into this compound (BHT-CHO), 3,5-Di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH), 2,6-Di-tert-butyl-p-benzoquinone (BHT-Q), and 2,6-Di-tert-butylphenol (BHT-OH).

Degradation_Pathway_of_3_5_Di_tert_butyl_4_hydroxybenzaldehyde 3_5_Di_tert_butyl_4_hydroxybenzaldehyde 3,5-Di-tert-butyl-4- hydroxybenzaldehyde Oxidative_Stress Oxidative Stress (e.g., H₂O₂, light, heat) 3_5_Di_tert_butyl_4_hydroxybenzaldehyde->Oxidative_Stress 3_5_Di_tert_butyl_4_hydroxybenzoic_acid 3,5-Di-tert-butyl-4- hydroxybenzoic acid Oxidative_Stress->3_5_Di_tert_butyl_4_hydroxybenzoic_acid Oxidation of aldehyde Further_Oxidation Further Oxidation/ Degradation 3_5_Di_tert_butyl_4_hydroxybenzoic_acid->Further_Oxidation 2_6_Di_tert_butyl_p_benzoquinone 2,6-Di-tert-butyl- p-benzoquinone Further_Oxidation->2_6_Di_tert_butyl_p_benzoquinone Oxidation of phenol

Figure 1. Predicted primary oxidative degradation pathway for this compound.

Comparative Stability with Alternative Phenolic Antioxidants

A direct comparison of the degradation of this compound with its alternatives is limited. However, extensive data is available on the stability of its parent compound, BHT, relative to other widely used synthetic phenolic antioxidants. This information provides a strong basis for inferring its relative stability.

The general order of thermal stability among common phenolic antioxidants is: Propyl Gallate (PG) > Tert-Butylhydroquinone (TBHQ) > Butylated Hydroxyanisole (BHA) > Butylated Hydroxytoluene (BHT) [1]

This indicates that BHT is the most susceptible to thermal degradation. Given that this compound is a direct derivative of BHT, it is likely to exhibit comparable or potentially lower stability, particularly under conditions that favor oxidation of the aldehyde.

AntioxidantChemical StructureKey Stability Characteristics
This compound C₁₅H₂₂O₂Predicted to have lower thermal stability, similar to BHT. The aldehyde group is a primary site for oxidative degradation.
Butylated Hydroxytoluene (BHT) C₁₅H₂₄OLeast thermally stable among common synthetic antioxidants. Volatilizes at higher temperatures.[2]
Butylated Hydroxyanisole (BHA) C₁₁H₁₆O₂More stable than BHT at higher temperatures.[3]
Tert-Butylhydroquinone (TBHQ) C₁₀H₁₄O₂Exhibits good stability at high temperatures, making it effective in applications like frying oils.[4]
Propyl Gallate (PG) C₁₀H₁₂O₅Generally considered the most stable among these common synthetic antioxidants at elevated temperatures.[1]

Experimental Protocols for Forced Degradation Studies

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). Aliquots of this stock solution are then subjected to the stress conditions outlined below. A control sample, protected from light and stored at refrigerated conditions, is analyzed alongside the stressed samples.

Hydrolytic Degradation (Acidic and Basic)
  • Acidic: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.

  • Basic: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.

  • Conditions: Incubate the solutions at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • Analysis: Neutralize the samples before analysis by UPLC-MS to prevent damage to the column and instrument.

Oxidative Degradation
  • Reagent: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

  • Conditions: Keep the mixture at room temperature or slightly elevated temperature for a set duration.

  • Analysis: Analyze the samples at various time points to monitor the extent of degradation.

Photolytic Degradation
  • Exposure: Expose the stock solution in a photostability chamber to a light source that provides both UV and visible light (e.g., option 1 or 2 as per ICH Q1B guidelines).

  • Control: A parallel sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the samples after a defined exposure period.

Thermal Degradation
  • Solid State: Place the powdered compound in a controlled temperature oven (e.g., 80-120°C).

  • Solution State: Heat the stock solution at a controlled temperature.

  • Analysis: Dissolve the solid samples in a suitable solvent before analysis.

Analytical Method
  • Technique: Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the preferred method for separating and identifying degradation products.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.

  • Detection: A photodiode array (PDA) detector can be used for UV detection and peak purity analysis, while the mass spectrometer provides mass information for the parent compound and its degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (HCl) UPLC_MS_Analysis UPLC-MS Analysis (Separation and Identification) Acid_Hydrolysis->UPLC_MS_Analysis Base_Hydrolysis Base Hydrolysis (NaOH) Base_Hydrolysis->UPLC_MS_Analysis Oxidation Oxidation (H₂O₂) Oxidation->UPLC_MS_Analysis Photolysis Photolysis (UV/Vis) Photolysis->UPLC_MS_Analysis Thermal Thermal (Heat) Thermal->UPLC_MS_Analysis Stock_Solution Stock Solution of This compound Stock_Solution->Acid_Hydrolysis Stock_Solution->Base_Hydrolysis Stock_Solution->Oxidation Stock_Solution->Photolysis Stock_Solution->Thermal Degradation_Products Identification of Degradation Products UPLC_MS_Analysis->Degradation_Products Stability_Profile Establishment of Stability Profile Degradation_Products->Stability_Profile

Figure 2. General workflow for forced degradation studies.

Signaling Pathways

Currently, there is a lack of specific studies in the scientific literature detailing the direct interaction of this compound or its degradation products with specific cellular signaling pathways. As a metabolite of BHT, its biological effects could be related to those of its parent compound. BHT has been studied for its effects on various biological systems, including the induction of microsomal mono-oxygenase systems. However, further research is required to elucidate the specific molecular targets and signaling cascades that may be modulated by this compound. The development of an adverse outcome pathway (AOP) could be a valuable approach to investigate its potential toxicity, starting from the initial chemical insult to cellular and organismal responses.

Conclusion

This compound, a derivative of BHT, is predicted to undergo degradation primarily through oxidation of its aldehyde and phenolic moieties. In comparison to other common synthetic antioxidants, its parent compound, BHT, exhibits lower thermal stability. This suggests that this compound may be less suitable for applications involving high temperatures. For such conditions, more stable alternatives like TBHQ or propyl gallate may be preferable. The provided experimental framework for forced degradation studies offers a systematic approach to further investigate the stability of this compound and its degradation products, which is crucial for its safe and effective use in research and product development. Further studies are warranted to explore its potential interactions with biological signaling pathways.

References

A Comparative Guide to the Antioxidant Potential of Phenolic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of phenolic compounds is crucial for the development of novel therapeutics. This guide provides a comparative analysis of the antioxidant potential of common phenolic aldehydes, supported by experimental data. Phenolic aldehydes are a class of organic compounds containing a benzene (B151609) ring substituted with both a formyl group (-CHO) and at least one hydroxyl group (-OH). Their antioxidant activity is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which can neutralize free radicals and terminate oxidative chain reactions.

The antioxidant capacity of these compounds is significantly influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring. For instance, the presence of multiple hydroxyl groups, particularly in the ortho or para positions, tends to enhance antioxidant activity.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of phenolic aldehydes is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potential.[1]

The following table summarizes the antioxidant activity of selected phenolic aldehydes. It is important to note that direct comparison of IC50 values should be made with caution, as results can vary based on the specific experimental conditions of each study.

CompoundStructureDPPH IC50 (µg/mL)ABTS IC50Key Findings & References
Protocatechualdehyde 3,4-dihydroxybenzaldehyde0.84Stronger than vanillin (B372448)Exhibits strong antioxidant activity due to the two hydroxyl groups in the ortho position, which enhance its radical scavenging ability.[2]
Vanillin 4-hydroxy-3-methoxybenzaldehyde0.81Stronger than Ascorbic Acid & TroloxShows significant antioxidant activity, which is enhanced by acetylation.[2] However, some studies report no activity in DPPH assays, highlighting the sensitivity of results to experimental conditions.[3]
Syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehyde-Stronger than protocatechualdehyde and vanillinThe two methoxy (B1213986) groups adjacent to the phenolic hydroxyl group contribute to its high antioxidant capacity.[4]
p-Hydroxybenzaldehyde 4-hydroxybenzaldehyde--Shows negligible antioxidant activity in DPPH and other assays, indicating that a single hydroxyl group is insufficient for potent radical scavenging in this structure.[4] It does, however, exhibit some antioxidant and anti-aging properties in biological models.[5][6]

Structure-Activity Relationship

The antioxidant activity of phenolic aldehydes is intrinsically linked to their chemical structure.[4] Key structural features that govern their antioxidant potential include:

  • Number and Position of Hydroxyl Groups: A higher number of hydroxyl groups generally leads to increased antioxidant activity. The relative position of these groups is also critical; ortho-dihydroxy arrangements, as seen in protocatechualdehyde, are particularly effective at stabilizing free radicals.[7]

  • Electron-Donating Substituents: Methoxy groups (-OCH3), as present in vanillin and syringaldehyde, are electron-donating groups that can increase the stability of the phenoxyl radical formed after hydrogen donation, thereby enhancing the antioxidant capacity.[8]

  • Hydrogen Bonding: The ability to form intramolecular hydrogen bonds can also influence the antioxidant activity by affecting the bond dissociation enthalpy of the phenolic O-H bond.[7]

Experimental Protocols

Detailed methodologies for the most common antioxidant assays are provided below. These protocols are generalized from standard laboratory procedures.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color in solution, which turns to yellow or colorless upon reduction.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a test tube or microplate well, add a specific volume of the test compound (at various concentrations) to the DPPH solution. A control containing the solvent (e.g., methanol) instead of the test compound is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: An aliquot of the test compound (at various concentrations) is added to the diluted ABTS•+ solution. A control with the solvent is also prepared.

  • Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is calculated from the plot of scavenging percentage against the antioxidant concentration.

Antioxidant Mechanisms and Experimental Workflow

The antioxidant action of phenolic aldehydes primarily proceeds through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

G cluster_0 Antioxidant Mechanisms cluster_1 Hydrogen Atom Transfer (HAT) cluster_2 Single Electron Transfer - Proton Transfer (SET-PT) Phenolic Aldehyde (Ar-OH) Phenolic Aldehyde (Ar-OH) Free Radical (R•) Free Radical (R•) Phenoxyl Radical (Ar-O•) Phenoxyl Radical (Ar-O•) Phenolic Aldehyde (Ar-OH)->Phenoxyl Radical (Ar-O•) H• Radical Cation (Ar-OH•+) Radical Cation (Ar-OH•+) Phenolic Aldehyde (Ar-OH)->Radical Cation (Ar-OH•+) e- Neutralized Molecule (RH) Neutralized Molecule (RH) Free Radical (R•)->Neutralized Molecule (RH) Anion (R-) Anion (R-) Radical Cation (Ar-OH•+)->Phenoxyl Radical (Ar-O•) -H+

Caption: General antioxidant mechanisms of phenolic aldehydes.

The following diagram illustrates a generalized workflow for an in vitro antioxidant capacity assay.

G cluster_workflow Antioxidant Assay Workflow A Prepare Reagents (e.g., DPPH Solution) C Mix Reagent and Sample A->C B Prepare Serial Dilutions of Phenolic Aldehyde B->C D Incubate (Dark, Room Temp) C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

References

Safety Operating Guide

Proper Disposal of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is a chemical that requires careful handling. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3] Personal protective equipment (PPE) is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Chemical safety goggles or a face shield.Conforming to 29 CFR 1910.133.[1]
Hand Protective gloves (e.g., impervious gloves).Conforming to 29 CFR 1910.138.[1]
Body Wear suitable protective clothing.---
Respiratory Use in a well-ventilated area. If ventilation is inadequate, wear respiratory protection.Conforming to 29 CFR 1910.134.[1]

In the event of exposure, follow these first-aid measures:

  • After inhalation: Move the person to fresh air.

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • After swallowing: Do NOT induce vomiting. If the person is conscious, have them drink plenty of water.[3][4]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its contaminated containers is through an approved waste disposal plant.[4] Adherence to national and local regulations is paramount.

  • Waste Collection:

    • Collect waste this compound in its original container or a suitable, clearly labeled, and tightly sealed waste container.

    • Do not mix with other waste streams.

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as gloves, absorbent paper, and empty containers, should be treated as hazardous waste.

    • Handle uncleaned containers as you would the product itself.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

    • The storage area should be secure and accessible only to authorized personnel.

  • Disposal:

    • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS).

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

Disposal Workflow for this compound A Start: Chemical Waste Generation B Is the material pure this compound? A->B C Is the material contaminated labware (e.g., gloves, wipes)? A->C D Collect in a designated, labeled, and sealed hazardous waste container. B->D Yes H Treat as hazardous waste. Do not mix with other waste streams. C->H Yes E Store in a cool, dry, well-ventilated, and secure area. D->E F Arrange for pickup by a licensed hazardous waste disposal service. E->F G End: Proper Disposal F->G H->D

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended for guidance and is based on publicly available Safety Data Sheets. Always consult your institution's specific safety protocols and local regulations before handling and disposing of any chemical.

References

Essential Safety and Operational Guidance for 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (CAS No. 1620-98-0), including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₂[1]
Molecular Weight 234.33 g/mol [2]
Appearance Beige to light yellow powder/solid[3][4]
Melting Point 186 - 190 °C (366.8 - 374 °F)[3][4]
Solubility Soluble in ethanol (B145695) (50 mg/mL) and hot methanol.[4][5]
Odor Odorless[1][3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation[2][6][7]

  • H319: Causes serious eye irritation[2][6][7]

  • H335: May cause respiratory irritation[2][6][7]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategorySpecific RecommendationsRationale
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[3][6][7]
Eye and Face Protection Use chemical safety goggles or glasses. A face shield may be necessary for larger quantities or when there is a risk of splashing.To protect eyes from serious irritation.[3][6]
Skin and Body Protection Wear a lab coat or other suitable protective clothing to prevent skin exposure.To avoid skin contact and irritation.[3][6]
Respiratory Protection If handling in a poorly ventilated area or if dust is generated, use a NIOSH-approved N95 dust mask or a respirator.To prevent respiratory tract irritation from dust or aerosols.[5][6]

Experimental Protocols: Safe Handling and Disposal Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

  • Before handling, wash hands thoroughly.[3]

2. Handling the Compound:

  • Avoid generating dust.[8]

  • Do not breathe in dust, fumes, or vapors.[3][6]

  • Avoid contact with skin and eyes.[3][6]

  • After handling, wash hands and any exposed skin thoroughly.[3]

  • Contaminated clothing should be removed and washed before reuse.[3][7]

3. Storage:

  • Store in a tightly closed container.[1][3]

  • Keep in a dry, cool, and well-ventilated place.[1][3]

  • The material is reported to be air-sensitive, so storage under an inert atmosphere is recommended.[4][6]

  • Store locked up.[3][7]

4. Spills and Accidental Release:

  • In case of a spill, avoid dust formation.[8]

  • Sweep or shovel the spilled solid into a suitable container for disposal.[3][6]

  • Ensure adequate ventilation.[8]

  • Prevent the chemical from entering drains.[7][8]

5. First Aid Measures:

  • If on skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][6][7]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][3][7]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3][7]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[1][3][8]

6. Disposal:

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][7]

  • Do not empty into drains.[1]

Safe Handling Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_storage Storage prep1 Don PPE: - Gloves - Eye Protection - Lab Coat prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Weigh and Transfer (Avoid Dust Generation) prep3->handle1 handle2 Perform Experiment handle1->handle2 cleanup1 Decontaminate Glassware and Surfaces handle2->cleanup1 storage1 Store in Tightly Closed Container in a Cool, Dry, Well-Ventilated Area handle2->storage1 If not all material is used cleanup2 Dispose of Waste in Approved Container cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.